1H-Pyrazole-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-pyrazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O/c7-3-4-1-2-5-6-4/h1-3H,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFGFAUMBISMLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10959979 | |
| Record name | 1H-Pyrazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10959979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3920-50-1 | |
| Record name | 1H-Pyrazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10959979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrazole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1H-Pyrazole-3-carbaldehyde: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound. This versatile heterocyclic aldehyde is a crucial building block in medicinal chemistry and materials science, valued for its reactivity and the biological activity of its derivatives.
Chemical Structure and Identification
This compound is an organic compound featuring a five-membered pyrazole ring with a carbaldehyde group attached at the 3-position. The presence of both the aromatic heterocyclic ring and the reactive aldehyde group makes it a valuable intermediate in organic synthesis.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 3920-50-1[1][2] |
| Molecular Formula | C₄H₄N₂O[1][2][3] |
| Molecular Weight | 96.09 g/mol [1][2][3] |
| SMILES String | O=Cc1cc[nH]n1[3] |
| InChI Key | ICFGFAUMBISMLR-UHFFFAOYSA-N[3] |
| Appearance | Light brown to yellow solid[1] |
| Storage | Store at 0-8°C[1], under inert gas (nitrogen or Argon) at 2-8°C[4] |
Physicochemical Properties
Quantitative data regarding the physical and chemical properties of this compound are summarized below.
| Property | Value |
| Form | Solid[3] |
| Purity | ≥ 95% (HPLC)[1] |
| Storage Class | 11 - Combustible Solids[3] |
Note: Specific values for melting point and boiling point are not consistently available for this compound itself, with data often referring to its derivatives like 1-Methyl-1H-pyrazole-3-carbaldehyde (Boiling Point: 218.9±13.0°C)[4] or 3-Phenyl-1H-pyrazole-4-carboxaldehyde (Melting Point: 142-147 °C).
Experimental Protocols
Synthesis of this compound
The synthesis of pyrazole carbaldehydes is often achieved through methods like the Vilsmeier-Haack reaction or the oxidation of corresponding alcohols.[5][6]
Method 1: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds. For pyrazole-carbaldehydes, this typically involves the cyclization of hydrazones using the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).[7][8][9]
-
Step 1: Hydrazone Formation: A substituted acetophenone is condensed with a hydrazine (e.g., phenylhydrazine) in a suitable solvent like ethanol, often with a catalytic amount of acid (e.g., concentrated HCl), and refluxed for several hours.[7][9]
-
Step 2: Vilsmeier Cyclization: The resulting hydrazone is treated with the Vilsmeier-Haack reagent (POCl₃ and DMF).[8][9] The reaction mixture is typically stirred at an elevated temperature (e.g., 60-90°C) for several hours.[7][9]
-
Step 3: Work-up: The reaction is quenched by pouring it into crushed ice and neutralized with a base like sodium bicarbonate (NaHCO₃).[9] The precipitated product is then filtered, dried, and purified, often by recrystallization from a suitable solvent like methanol.[9]
Method 2: Oxidation of 1H-Pyrazol-3-ylmethanol
This method involves the selective oxidation of the primary alcohol group of the corresponding pyrazole methanol to an aldehyde.
-
Reactants: 1H-Pyrazol-3-ylmethanol and a suitable oxidizing agent.
-
Procedure: A mild oxidizing agent is used to prevent over-oxidation to the carboxylic acid. The reaction conditions, including temperature and solvent, are optimized to maximize the yield of the aldehyde.
-
Monitoring: The progress of the reaction can be monitored using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2]
Spectroscopic Characterization
The structure of this compound and its derivatives is confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For a pyrazole ring, characteristic signals for the protons on the ring and the aldehyde proton (typically around δ 9.4-10.09 ppm) are expected.[7][9]
-
¹³C NMR: The carbon NMR spectrum reveals the number and types of carbon atoms. The carbonyl carbon of the aldehyde group typically appears significantly downfield (around δ 182.9 ppm).[7]
-
General Protocol: A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The spectrum is recorded on an NMR spectrometer (e.g., 300 MHz).[7] Tetramethylsilane (TMS) is commonly used as an internal standard.[7]
Infrared (IR) Spectroscopy:
-
Principle: IR spectroscopy is used to identify the functional groups present in the molecule.
-
Expected Signals: Key absorption bands would include a strong C=O stretch for the aldehyde (around 1695 cm⁻¹) and C=N stretching for the pyrazole ring.[7][9]
-
General Protocol: The IR spectrum can be recorded using a KBr pellet method for solid samples or as a thin film for liquids on an FTIR spectrometer.[9]
Reactivity and Applications
This compound is a valuable synthon due to its dual reactivity. The aldehyde group can participate in various reactions such as condensation, oxidation, reduction, and the formation of Schiff bases.[1][2] The pyrazole ring itself can be further functionalized.
This compound serves as a critical intermediate in the development of a wide range of biologically active molecules.[1][10]
-
Pharmaceuticals: It is a key building block for synthesizing pyrazole derivatives with demonstrated anti-inflammatory, anti-cancer, and antimicrobial properties.[1][11] The pyrazole scaffold is present in several FDA-approved drugs.[10]
-
Agrochemicals: It is utilized in the creation of herbicides and fungicides, contributing to crop protection.[1][11]
-
Materials Science: The compound is explored for its potential in creating novel polymers and resins.[1]
-
Metal-Organic Chemistry: It can be used as a raw material for synthesizing Schiff base ligands for metal-organic compounds.[2]
Visualized Workflows and Pathways
The following diagrams illustrate the synthesis and application of this compound.
Caption: General workflow for the synthesis and characterization of this compound.
Caption: Role of this compound as a precursor in drug and agrochemical development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound(CAS:3920-50-1) [cuikangsynthesis.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 27258-32-8 CAS MSDS (1-METHYL-1H-PYRAZOLE-3-CARBALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to 1H-Pyrazole-3-carbaldehyde (CAS 3920-50-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Pyrazole-3-carbaldehyde, with the CAS number 3920-50-1, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique bifunctional nature, possessing both a reactive aldehyde group and a pharmacologically significant pyrazole core, renders it an invaluable intermediate in the development of a wide array of biologically active compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, key chemical reactions, and its significant applications in drug discovery and agrochemical research. The information is presented to support researchers and scientists in leveraging the full potential of this versatile molecule.
Introduction
Pyrazoles are a well-established class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs due to its favorable physicochemical properties and ability to engage in various biological interactions. This compound serves as a crucial starting material for the synthesis of a diverse range of pyrazole derivatives, including those with anti-inflammatory, anti-cancer, and kinase inhibitory activities.[1][2] Its aldehyde functionality allows for a multitude of chemical transformations, such as condensation, cyclization, and reductive amination, making it a versatile tool for the construction of complex molecular architectures.[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthesis. The key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 3920-50-1 | [3] |
| Molecular Formula | C₄H₄N₂O | [3] |
| Molecular Weight | 96.09 g/mol | [3] |
| Appearance | Light brown to yellow solid/powder | [1] |
| Melting Point | 149-153 °C | [1] |
| Boiling Point | ~300 °C (Predicted) | [1] |
| Density | 1.323 g/cm³ | [1] |
| Solubility | Soluble in polar solvents (e.g., acetonitrile, DMSO); slightly soluble in water. | [1] |
| Storage | Store at 2-8 °C under an inert atmosphere. | [1] |
Synthesis of this compound
Several synthetic routes to this compound have been reported. The two most common and practical methods are the oxidation of a precursor alcohol or carboxylic acid and the Vilsmeier-Haack formylation of a suitable hydrazone.
Oxidation of (1H-pyrazol-3-yl)methanol or 1H-pyrazole-3-carboxylic acid
This method involves the oxidation of a pre-functionalized pyrazole. The overall workflow is depicted below.
Caption: Synthesis of this compound via oxidation.
Experimental Protocol: Synthesis of 1H-pyrazole-3-carboxylic acid from Ethyl 1H-pyrazole-3-carboxylate [1]
-
In a round-bottom flask, dissolve ethyl 1H-pyrazole-3-carboxylate in ethanol.
-
Add an aqueous solution of sodium hydroxide (1-2 M).
-
Reflux the mixture for 4-6 hours.
-
After cooling, acidify the reaction mixture to precipitate 1H-pyrazole-3-carboxylic acid.
-
Filter, wash with cold water, and dry the product.
Experimental Protocol: Oxidation of 1H-pyrazole-3-carboxylic acid to this compound [1]
-
Dissolve 1H-pyrazole-3-carboxylic acid in a polar solvent such as acetonitrile or DMSO.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an oxidizing agent, such as sodium hypochlorite or chlorine dioxide, while maintaining the low temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles. While often employed for the synthesis of pyrazole-4-carbaldehydes, it can be adapted for the 3-carbaldehyde isomer. The general principle involves the reaction of a hydrazone with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).[4][5][6]
Caption: General workflow of the Vilsmeier-Haack reaction.
Experimental Protocol: General Procedure for Vilsmeier-Haack Synthesis of Pyrazole Carbaldehydes [4]
-
Prepare the Vilsmeier-Haack reagent by slowly adding phosphorus oxychloride (POCl₃) to ice-cold dimethylformamide (DMF) with stirring.
-
Add the appropriate hydrazone precursor to the Vilsmeier-Haack reagent.
-
Stir the reaction mixture at an elevated temperature (e.g., 70 °C) for several hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate solution).
-
Filter the precipitated product, wash with water, and purify by recrystallization from a suitable solvent like ethanol.
Spectroscopic Data
| Spectroscopy | Characteristic Signals |
| ¹H NMR | Aldehyde proton (CHO) singlet around δ 9.1-9.9 ppm. Pyrazole ring protons as doublets or multiplets in the aromatic region. NH proton as a broad singlet at lower field. |
| ¹³C NMR | Carbonyl carbon (C=O) signal in the range of δ 180-190 ppm. Pyrazole ring carbons in the aromatic region. |
| IR (KBr, cm⁻¹) | C=O stretching of the aldehyde group around 1670-1690 cm⁻¹. C=N stretching of the pyrazole ring around 1590-1600 cm⁻¹. N-H stretching as a broad band. |
| Mass Spec (m/z) | Molecular ion peak corresponding to the molecular weight (96.09). |
Chemical Reactivity and Applications
This compound is a versatile intermediate due to the reactivity of its aldehyde group, which can undergo a variety of transformations.
Caption: Key reactions of this compound.
Role in the Synthesis of Bioactive Molecules
The pyrazole nucleus is a cornerstone in the design of kinase inhibitors, which are a major class of targeted cancer therapies. This compound and its derivatives serve as starting materials for the synthesis of these complex molecules. The general strategy involves modifying the aldehyde group to introduce various side chains that can interact with the kinase active site.
Application Example: Synthesis of Pyrazole-Based Kinase Inhibitors
The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a recognized pharmacophore for kinase inhibition. This compound can be a precursor to 3-aminopyrazole, a key component in the synthesis of such inhibitors. The aldehyde can be converted to an oxime, which is then reduced to the amine. This amine can subsequently be reacted with a substituted pyrimidine to build the core scaffold of the kinase inhibitor.
Agrochemical Applications
Beyond pharmaceuticals, this compound is used in the development of modern agrochemicals.[2] Its derivatives have shown promise as effective herbicides and fungicides, contributing to crop protection and improved agricultural yields.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements:
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[1]
-
Conclusion
This compound is a highly valuable and versatile chemical intermediate with significant applications in drug discovery, agrochemical synthesis, and materials science. Its straightforward synthesis and the reactivity of its aldehyde group allow for the construction of a wide range of complex and biologically active molecules. This guide provides a solid foundation of its properties, synthesis, and reactivity for researchers and scientists looking to explore the potential of this important building block in their work.
References
- 1. This compound(CAS:3920-50-1) [cuikangsynthesis.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity – Oriental Journal of Chemistry [orientjchem.org]
- 5. asianpubs.org [asianpubs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Spectroscopic Data of 1H-Pyrazole-3-carbaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1H-Pyrazole-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. This document compiles and presents key spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to facilitate its identification, characterization, and utilization in research and development.
Spectroscopic Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear and concise reference for its structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Spectral Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde H (CHO) | ~9.4 | Singlet | - |
| Pyrazole H4 | ~8.2 | Singlet | - |
| Pyrazole NH | Variable | Broad Singlet | - |
¹³C NMR (Carbon NMR) Spectral Data
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | ~185.0 |
| C3 (Pyrazole ring) | ~140.0 |
| C4 (Pyrazole ring) | ~110.0 |
| C5 (Pyrazole ring) | ~135.0 |
Infrared (IR) Spectroscopy
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Pyrazole) | 3400 - 3100 | Medium, Broad |
| C-H Stretch (Aromatic/Aldehyde) | 3100 - 3000 / 2900 - 2700 | Medium / Weak |
| C=O Stretch (Aldehyde) | 1710 - 1685 | Strong |
| C=N Stretch (Pyrazole) | 1600 - 1585 | Medium |
| C=C Stretch (Pyrazole) | 1500 - 1400 | Medium |
Mass Spectrometry (MS)
| Parameter | Value |
| Molecular Formula | C₄H₄N₂O |
| Molecular Weight | 96.09 g/mol [1][2] |
| Nominal Mass | 96 u |
| Major Fragment (m/z) | 68 (Loss of CO) |
| Major Fragment (m/z) | 67 (Loss of N₂H) |
Experimental Protocols
Detailed methodologies for obtaining the spectroscopic data are crucial for reproducibility and accurate interpretation.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Ensure the sample is fully dissolved; vortex or gently warm if necessary.
¹H NMR Acquisition:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended.[3]
-
Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Spectral width: 0-12 ppm
-
¹³C NMR Acquisition:
-
Spectrometer: A 75 MHz or higher field NMR spectrometer.
-
Parameters:
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled.
-
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Place a small amount of this compound (1-2 mg) in an agate mortar.
-
Add approximately 100-200 mg of dry potassium bromide (KBr).
-
Gently grind the mixture to a fine, uniform powder.
-
Transfer a portion of the powder to a pellet press and apply pressure to form a thin, transparent pellet.
Spectrum Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.
-
Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile solvent such as methanol or acetonitrile.
Data Acquisition (Electron Ionization - EI):
-
Mass Spectrometer: A mass spectrometer equipped with an electron ionization source.
-
Parameters:
-
Ionization energy: 70 eV.
-
Mass range: m/z 30-200.
-
The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.
References
An In-depth Technical Guide to the Safety and Handling of 1H-Pyrazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Pyrazole-3-carbaldehyde is a versatile heterocyclic building block with significant applications in the synthesis of pharmaceuticals and agrochemicals.[1] Its aldehyde functional group and pyrazole core make it a valuable intermediate for creating more complex, biologically active molecules.[1] However, its chemical reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety and handling precautions for this compound to ensure its safe use in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following tables summarize its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification and associated hazard statements.
Table 1: GHS Hazard Classification
| Hazard Class | Category |
| Skin Irritation | 2 |
| Serious Eye Irritation/Damage | 2A / 1 |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 |
| Acute Toxicity (Oral) | 4 or 5 |
Table 2: Hazard Statements and Pictograms
| Pictogram | GHS Code | Hazard Statement |
| Corrosion, Exclamation mark | GHS05, GHS07 | Danger |
| H315 | Causes skin irritation.[2] | |
| H318 / H319 | Causes serious eye damage / Causes serious eye irritation.[2][3] | |
| H335 | May cause respiratory irritation.[2] | |
| H302 | Harmful if swallowed.[3] |
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.
Table 3: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₄N₂O |
| Molecular Weight | 96.09 g/mol |
| Appearance | Solid[4] |
| Flash Point | 139.67°C (closed cup)[2] |
| Storage Temperature | ≤4°C[2] |
Safe Handling and Storage
Proper handling and storage procedures are paramount to minimizing exposure and ensuring laboratory safety.
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][5]
-
Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[6]
Personal Protective Equipment (PPE): The following table outlines the recommended personal protective equipment when handling this chemical.
Table 4: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[6] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[6] |
Handling Procedures:
Storage Conditions:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
-
It is recommended to store under an inert gas, such as nitrogen, at a temperature of ≤4°C.[2]
-
Store away from incompatible materials such as oxidizing agents, strong acids, and strong bases.[2][6]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
Table 5: First Aid Measures
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2][5] |
| Skin Contact | Immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation occurs, seek medical advice.[2][5][6] |
| Eye Contact | Immediately rinse with running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[2][6][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][5][6] |
Accidental Release and Disposal
Spill Cleanup:
-
For minor spills, clean up immediately.[7]
-
Wear appropriate personal protective equipment, including respiratory protection, chemical-resistant gloves, and safety goggles.[5][7]
-
Use an inert absorbent material (e.g., sand, diatomite) to cover the spill.[2]
-
Sweep up the material, place it in a sealed container, and dispose of it as hazardous waste.[2][7]
-
Avoid generating dust.[7]
-
Wash the spill area with soap and water.[7]
-
Prevent the spillage from entering drains or water courses.[5][7]
Waste Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][7]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry powder, carbon dioxide, or sand. Avoid using a direct stream of water as it may spread the fire.[2][5]
-
Specific Hazards: Combustion may produce toxic nitrogen oxides.[2]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][6]
Experimental Protocols
General Protocol for Safe Handling of this compound in a Laboratory Setting
This protocol outlines the general steps for safely handling this compound powder for use in a chemical reaction.
-
Preparation and Risk Assessment:
-
Before beginning any work, conduct a thorough risk assessment for the entire experimental procedure.
-
Ensure the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and personal protective equipment.
-
Confirm the location and operational status of the nearest safety shower and eyewash station.
-
-
Weighing the Compound:
-
Perform all weighing operations inside a chemical fume hood.
-
Wear the prescribed PPE: lab coat, safety goggles, and chemical-resistant gloves.
-
Place a weigh boat on an analytical balance and tare it.
-
Carefully transfer the desired amount of this compound from its storage container to the weigh boat using a clean spatula. Avoid creating dust.
-
Securely close the storage container immediately after use.
-
-
Dissolving and Transfer:
-
Place a flask or beaker containing the appropriate solvent on a stir plate within the fume hood.
-
Slowly add the weighed this compound to the solvent while stirring to prevent splashing.
-
If transferring the solid directly to a reaction vessel, use a powder funnel.
-
Rinse the weigh boat with a small amount of the solvent to ensure the complete transfer of the compound.
-
-
Running the Reaction:
-
Conduct the reaction in a closed system or under a reflux condenser within the fume hood.
-
Monitor the reaction as per the specific experimental procedure.
-
-
Work-up and Purification:
-
Handle all subsequent steps, including extraction, filtration, and chromatography, within the fume hood.
-
-
Decontamination and Waste Disposal:
-
Decontaminate all glassware and equipment that came into contact with this compound.
-
Dispose of all waste, including unused compound, contaminated materials, and reaction byproducts, according to institutional and regulatory guidelines for hazardous chemical waste.
-
Visualizations
Caption: Workflow for Safely Handling this compound.
Caption: Hierarchy of Controls for Chemical Safety.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound(CAS:3920-50-1) [cuikangsynthesis.com]
- 3. 1H-Pyrazole-5-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]
- 5. This compound | CAS#:3920-50-1 | Chemsrc [chemsrc.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Solubility and Stability of 1H-Pyrazole-3-carbaldehyde
Introduction
This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its pyrazole core is a prominent scaffold in numerous approved drugs, valued for its metabolic stability and diverse biological activities.[1][2] The aldehyde functional group provides a reactive handle for synthesizing a wide array of derivatives, including Schiff bases and other complex molecules with potential therapeutic applications, such as anti-inflammatory and anti-cancer agents.[3][4] A thorough understanding of its solubility and stability is paramount for its effective use in drug design, process development, and formulation.
This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, outlines detailed experimental protocols for its assessment, and contextualizes its importance within drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₄H₄N₂O | [3][4][5] |
| Molecular Weight | 96.09 g/mol | [3][4][5] |
| Appearance | Brown powder / Light brown to yellow solid | [3][4] |
| Melting Point | 149-153 °C | [3] |
| Boiling Point | ~300 °C (Predicted) | [3] |
| Density | 1.323 g/cm³ (Predicted) | [3] |
| CAS Number | 3920-50-1 | [3][4] |
Solubility Profile
The solubility of this compound is crucial for its application in synthesis, purification, and biological assays. While precise quantitative data is sparse in publicly available literature, its qualitative solubility has been described.
Qualitative Solubility Data
| Solvent | Solubility | Reference |
| Water | Slightly soluble | [3] |
| Acetonitrile | Soluble | [3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [3] |
| Diethyl Ether | Soluble (Implied for water-soluble compounds) | [6] |
| Ethanol | Soluble (General for pyrazoles) | [7] |
| Methanol | Soluble (General for pyrazoles) | [7] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is necessary. The following method, based on the isothermal shake-flask method, can be employed.
Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (purity >98%)
-
Selected solvents (e.g., water, ethanol, DMSO, acetonitrile, phosphate-buffered saline pH 7.4)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker/incubator
-
Centrifuge
-
Calibrated volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials tightly and place them in a shaker-incubator set to a constant temperature (e.g., 25 °C or 37 °C). Shake the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended solid.
-
Sample Dilution: Carefully pipette a known aliquot of the clear supernatant and dilute it with a suitable solvent (mobile phase is often a good choice) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or µg/mL.
Stability Profile
This compound is known to be unstable under certain conditions, which can impact its storage, handling, and use in reactions.
Known Instabilities and Storage
| Condition | Stability/Recommendation | Reference |
| Temperature | Unstable at room temperature. Avoid high temperatures. | [3] |
| Light | Should be stored away from light. | [3] |
| Atmosphere | Store under an inert gas (e.g., nitrogen or argon). | [3] |
| Reactivity | Avoid contact with strong oxidants (e.g., hypochlorite). | [3] |
| Recommended Storage | 2-8 °C, sealed, under inert gas, protected from light. | [3][4] |
Experimental Protocol for Stability Assessment
A forced degradation study is essential to understand the chemical stability of the compound under various stress conditions.
Objective: To evaluate the degradation of this compound under hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress conditions.
Materials:
-
This compound
-
Solvents (acetonitrile, water)
-
Stress agents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
pH meter
-
Photostability chamber
-
Temperature-controlled ovens
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at a set temperature (e.g., 60 °C).
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Keep at room temperature (aldehydes can be highly unstable to base).
-
Neutral Hydrolysis: Dilute the stock solution with purified water. Incubate at a set temperature (e.g., 60 °C).
-
Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature.
-
Photostability: Expose the solution (and solid material) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be kept in the dark.
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the samples using a stability-indicating HPLC method (a method that can separate the intact drug from its degradation products). Use a PDA detector to check for peak purity and an MS detector to help identify degradation products.
-
Data Evaluation: Calculate the percentage of remaining this compound at each time point relative to the initial (t=0) concentration. Determine the degradation rate and pathways.
Relevance in Drug Discovery & Signaling Pathways
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in drugs that target key signaling pathways.[1] Pyrazole derivatives have been successfully developed as inhibitors of various kinases, which are critical nodes in cell signaling cascades that are often dysregulated in diseases like cancer.
For example, Encorafenib, a pyrazole derivative, is a BRAF inhibitor that targets the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] This pathway is crucial for cell proliferation and survival, and its inhibition is a key strategy in treating certain types of melanoma. The pyrazole ring often serves to orient functional groups for optimal binding within the ATP-binding pocket of the target kinase.[8]
Conclusion
This compound is a valuable reagent whose utility is governed by its solubility and stability. It is generally soluble in polar organic solvents but only slightly soluble in water. The compound is sensitive to heat, light, and strong oxidants, necessitating careful storage at refrigerated temperatures under an inert atmosphere. For researchers in drug development, conducting rigorous quantitative solubility and forced degradation studies, as outlined in this guide, is a critical step to ensure reliable and reproducible results in both synthesis and biological evaluation. The established importance of the pyrazole scaffold in targeting key cellular pathways underscores the continued need for a deep understanding of the fundamental properties of its derivatives.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound(CAS:3920-50-1) [cuikangsynthesis.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of Pyrazole-3-Carbaldehydes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, and its C3-carbaldehyde derivatives have emerged as versatile building blocks for the synthesis of a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the therapeutic applications of pyrazole-3-carbaldehydes, focusing on their potential in anticancer, anti-inflammatory, and antimicrobial therapies. We present a comprehensive summary of their biological activities, supported by quantitative data, detailed experimental protocols for their synthesis and evaluation, and visual representations of the key signaling pathways they modulate. This document aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Introduction
Pyrazole-3-carbaldehydes are a class of heterocyclic compounds characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms and a formyl group at the C3 position. This unique structural arrangement provides a reactive handle for a variety of chemical transformations, enabling the generation of diverse molecular architectures with a wide spectrum of pharmacological activities.[1][2] The versatility of the pyrazole-3-carbaldehyde core has led to its investigation in numerous therapeutic areas, with promising results in oncology, inflammation, and infectious diseases.[3][4][5] This guide will delve into the key therapeutic applications, supported by scientific evidence, to provide a comprehensive overview for drug development professionals.
Therapeutic Applications
The biological activity of pyrazole-3-carbaldehyde derivatives is broad and potent. The subsequent sections will detail their applications in oncology, anti-inflammatory, and antimicrobial research.
Anticancer Activity
Derivatives of pyrazole-3-carbaldehyde have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[3][6] The mechanism of action often involves the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.[3]
Table 1: In Vitro Anticancer Activity of Pyrazole-3-Carbaldehyde Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 43 | MCF7 (Breast) | 0.25 | [3] |
| Compound 22 | MCF7 (Breast) | 2.82 | [3] |
| Compound 23 | A549 (Lung) | 6.28 | [3] |
| Compound 37 | MCF7 (Breast) | 5.21 | [3] |
| Compound 10e | MCF-7 (Breast) | 11 | [7] |
| L2 | CFPAC-1 (Pancreatic) | 61.7 | [8] |
| L3 | MCF-7 (Breast) | 81.5 | [8] |
| Compound 5c | HT-29 (Colon) | 6.43 | [9] |
| Compound 5c | PC-3 (Prostate) | 9.83 | [9] |
| Compound 9e | MCF7 (Breast) | 52.1 (Doxorubicin IC50) | [5] |
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Pyrazole-3-carbaldehyde derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[10][11][12] This selective inhibition offers the potential for reduced gastrointestinal side effects compared to non-selective NSAIDs.
Table 2: In Vitro COX-2 Inhibitory Activity of Pyrazole Derivatives
| Compound ID | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) | Reference |
| Compound 76 | 8.5 | - | - | [1] |
| Compound 75 | 11.6 | - | - | [1] |
| Compound 5u | 1.79 | 133.5 | 74.92 | [11] |
| Compound 5s | 2.51 | 183.0 | 72.95 | [11] |
| Compound 5r | 3.23 | 208.0 | 64.40 | [11] |
| Compound 5f | 1.50 | >100 | >66.67 | [12] |
| Compound 6f | 1.15 | >100 | >86.96 | [12] |
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrazole-3-carbaldehyde derivatives have been investigated for their activity against a range of bacterial and fungal pathogens.[4][5][13][14][15]
Table 3: In Vitro Antimicrobial Activity of Pyrazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 3 | Escherichia coli | 0.25 | [4] |
| Compound 4 | Streptococcus epidermidis | 0.25 | [4] |
| Compound 2 | Aspergillus niger | 1 | [4] |
| Compound 21a | Antibacterial (various) | 62.5-125 | [5] |
| Compound 21a | Antifungal (various) | 2.9-7.8 | [5] |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles (12) | Staphylococcus aureus | 1-8 | [14] |
| Compound 21c | Multi-drug resistant bacteria | 0.25 | [15] |
| Compound 23h | Multi-drug resistant bacteria | 0.25 | [15] |
Key Signaling Pathways
The therapeutic effects of pyrazole-3-carbaldehyde derivatives are often attributed to their ability to modulate specific intracellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and immune responses.[16][17] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Several pyrazole derivatives have been shown to inhibit the NF-κB signaling cascade.[16][18]
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 4. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 5. cyrusbio.com.tw [cyrusbio.com.tw]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 10. NF-κB - Wikipedia [en.wikipedia.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cdn-links.lww.com [cdn-links.lww.com]
- 15. researchgate.net [researchgate.net]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
1H-Pyrazole-3-carbaldehyde: A Cornerstone in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Pyrazole-3-carbaldehyde is a versatile heterocyclic building block that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, including a reactive aldehyde group and a stable pyrazole core, make it an invaluable synthon for the creation of a diverse array of biologically active molecules. This guide provides a comprehensive overview of the synthesis, reactions, and wide-ranging therapeutic applications of this compound and its derivatives, offering valuable insights for professionals engaged in drug discovery and development. The pyrazole ring itself is a well-established pharmacophore, present in numerous approved drugs, and its combination with a carbaldehyde functional group opens up a vast chemical space for the design of novel therapeutic agents.[1][2]
Synthesis of this compound and Its Derivatives
The primary and most common method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[2][3][4] This reaction typically involves the formylation of a corresponding phenylhydrazone using a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3).[3][5] This process is widely utilized for its efficiency and applicability to a variety of substituted hydrazones, allowing for the generation of a diverse library of pyrazole-4-carbaldehyde derivatives.
Another synthetic approach involves the oxidation of the corresponding pyrazole-3-methanol. This method provides a direct route to the aldehyde, often employing mild oxidizing agents to avoid over-oxidation to the carboxylic acid. Furthermore, multi-component reactions have gained traction for the synthesis of pyrazole derivatives due to their pot, atom, and step economy (PASE). These reactions allow for the construction of complex pyrazole-containing molecules in a single step from simple starting materials.
An alternative strategy for synthesizing ortho-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes begins with 1-phenyl-1H-pyrazol-3-ol.[5] This precursor can be converted to the corresponding triflate, which then undergoes palladium-catalyzed cross-coupling reactions to introduce various substituents at the 3-position.[5] Subsequent formylation at the 4-position yields the desired carbaldehyde.
Biological Activities and Therapeutic Applications
Derivatives of this compound have demonstrated a remarkable spectrum of biological activities, positioning them as promising candidates for the treatment of various diseases. These activities include anti-inflammatory, anti-cancer, antimicrobial, and enzyme inhibitory effects.
Anti-inflammatory Activity
Numerous studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, a series of 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes were synthesized and evaluated for their anti-inflammatory properties, with some compounds exhibiting activity comparable to the standard drug diclofenac sodium.[6] The mechanism of action for many of these compounds is believed to involve the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[7]
Anticancer Activity
The pyrazole scaffold is a key feature in many anticancer agents. Novel 1H-pyrazole-3-carboxamide derivatives have been synthesized and shown to possess antiproliferative effects on cancer cells.[8] Their mechanism of action has been linked to DNA binding and potential kinase inhibition.[8] One particular compound, 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide (pym-5), demonstrated a high DNA-binding affinity and the ability to cleave supercoiled plasmid DNA.[8] Furthermore, indole-pyrazole hybrids have shown potent anti-breast cancer activity.[3]
Enzyme Inhibition
This compound derivatives have emerged as potent inhibitors of various enzymes implicated in disease pathogenesis.
-
Carbonic Anhydrase Inhibitors: Novel pyrazole derivatives have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms I and II.[9] Some compounds exhibited potent inhibition with KI values in the nanomolar range.[9] Molecular docking studies have provided insights into the binding modes of these inhibitors within the active site of the enzyme.[9] Additionally, pyrazole-carboxamides bearing a sulfonamide moiety have been synthesized and shown to be potent inhibitors of hCA I and II, with some exhibiting Ki values in the low micromolar to nanomolar range.[10]
-
15-Lipoxygenase (15-LOX) Inhibitors: A series of 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives were synthesized and evaluated as inhibitors of 15-lipoxygenase, an enzyme involved in inflammatory processes.[11] Several of these compounds displayed significant inhibitory activity.
-
Monoamine Oxidase (MAO) Inhibitors: Certain 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives have been identified as promising inhibitors of monoamine oxidase B (MAO-B), an enzyme targeted in the treatment of neurodegenerative diseases.[6]
Experimental Protocols
General Synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Derivatives
This protocol describes a common method for synthesizing pyrazole-4-carbaldehyde derivatives using the Vilsmeier-Haack reaction.[2]
-
Synthesis of Hydrazones: A mixture of a substituted acetophenone and a hydrazide is condensed to form the corresponding hydrazone.
-
Cyclization (Vilsmeier-Haack Reaction): The synthesized hydrazone is then cyclized using the Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to yield the final 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivative.
-
Characterization: The newly synthesized compounds are characterized using techniques such as infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H NMR), and mass spectrometry (MS) to confirm their structure.
Synthesis of 3-(2-Naphthyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
The following procedure outlines the synthesis of a specific pyrazole carbaldehyde derivative.[11][12]
-
A mixture of β-acetyl naphthalene (0.03 mol) and phenylhydrazine (0.04 mol) in absolute ethanol (50 mL) with a few drops of glacial acetic acid is heated on a water bath for 30 minutes.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon cooling, the formed precipitate (phenyl hydrazone) is filtered, dried, and crystallized from ethanol.
-
The resulting phenyl hydrazone is then subjected to a Vilsmeier-Haack reaction to yield the target carbaldehyde.
Quantitative Data Summary
| Compound Class | Biological Activity | Key Findings | Reference |
| 1H-Pyrazole-3-carboxamide derivatives | Anticancer | pym-5 showed the highest DNA-binding affinity (K(pym-5) = 1.06×10^5 M^-1) and DNA cleavage activity. | [8] |
| 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives | Antioxidant, Anti-inflammatory | Compounds 4c and 4e showed potent antioxidant and significant anti-inflammatory activity compared to the standard. | [2] |
| 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes | Anti-inflammatory | Compounds 4g, 4i, and 4k exhibited maximum activity comparable to diclofenac sodium. | [6] |
| 1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives | MAO-B Inhibition, Anti-inflammatory | Compound 3k exhibited anti-inflammatory activity comparable to indomethacin and MAO-B inhibitory activity. | [6] |
| 4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives | Carbonic Anhydrase Inhibition | Compounds showed KI values in the range of 5.13–16.9 nM for hCA I and 11.77–67.39 nM for hCA II. | [9] |
| Pyrazole-carboxamides with sulfonamide moiety | Carbonic Anhydrase Inhibition | Ki values were in the range of 0.063–3.368 µM for hCA I and 0.007–4.235 µM for hCA II. | [10] |
Visualizing Synthesis and Biological Interactions
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict a general synthetic workflow and a simplified signaling pathway.
Caption: A generalized workflow for the synthesis of this compound derivatives.
Caption: Inhibition of the COX pathway by a pyrazole-based anti-inflammatory agent.
Conclusion
This compound and its derivatives represent a privileged scaffold in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their broad spectrum of biological activities, ensures their continued importance in drug discovery research. The ability to modulate their properties through substitution allows for the fine-tuning of their pharmacological profiles, making them attractive candidates for targeting a wide range of diseases, from inflammatory conditions and cancer to microbial infections and neurological disorders. Future research in this area will likely focus on the development of more selective and potent derivatives, as well as the exploration of novel therapeutic applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.stmjournals.com [journals.stmjournals.com]
- 5. epubl.ktu.edu [epubl.ktu.edu]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
The Pivotal Role of 1H-Pyrazole-3-carbaldehyde in Modern Agrochemical Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The versatile heterocyclic scaffold of 1H-pyrazole-3-carbaldehyde serves as a critical building block in the synthesis of a wide array of modern agrochemicals. Its unique chemical reactivity and the inherent biological activity of the pyrazole ring have positioned it as a privileged structure in the discovery and development of potent fungicides, herbicides, and insecticides. This technical guide delves into the synthesis, applications, and mechanisms of action of agrochemicals derived from this essential intermediate, providing quantitative data, detailed experimental protocols, and visual representations of key biological pathways and synthetic workflows.
Fungicidal Applications: Succinate Dehydrogenase Inhibitors (SDHIs)
A significant class of fungicides derived from pyrazole structures are the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds effectively control a broad spectrum of plant diseases in crops such as cereals, fruits, and vegetables by disrupting the fungal mitochondrial respiratory chain. This compound is a key precursor for the synthesis of pyrazole carboxamides, a major group of SDHI fungicides.
Quantitative Data: Fungicidal Efficacy of Pyrazole Derivatives
The following table summarizes the in vitro fungicidal activity (EC50 values) of various pyrazole derivatives against several plant pathogens.
| Compound ID | Target Pathogen | EC50 (µg/mL) | Reference Compound | EC50 of Reference (µg/mL) |
| 8j | Alternaria solani | 3.06 | Boscalid | - |
| B6 | Rhizoctonia solani | 0.23 | Thifluzamide | 0.20 |
| E1 | Rhizoctonia solani | 1.1 | Boscalid | 2.2 |
| 226 | Botrytis cinerea | 0.40 | - | - |
| 226 | Sclerotinia sclerotiorum | 3.54 | - | - |
| 6w | Rhizoctonia solani | 0.27 | Boscalid | 0.94 |
| 6c | Fusarium graminearum | 1.94 | Fluopyram | 9.37 |
| 6f | Botrytis cinerea | 1.93 | Fluopyram | 1.94 |
Mechanism of Action: SDHI Fungicides
Pyrazole carboxamide fungicides act by inhibiting Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain. This inhibition blocks the conversion of succinate to fumarate, a key step in the tricarboxylic acid (TCA) cycle and cellular respiration. The disruption of ATP production ultimately leads to fungal cell death.[1]
Herbicidal Applications: HPPD Inhibitors
Derivatives of this compound are also prominent in the development of herbicides that target the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1] These herbicides are effective for controlling broadleaf weeds in various crops.
Quantitative Data: Herbicidal Efficacy of Pyrazole Derivatives
The following table presents the in vitro inhibitory activity (IC50 values) of pyrazole-based herbicides against Arabidopsis thaliana HPPD (AtHPPD).
| Compound ID | Target Enzyme | IC50 (µM) | Reference Compound | IC50 of Reference (µM) |
| Z9 | AtHPPD | 0.05 | Topramezone | 1.33 |
| Z9 | AtHPPD | 0.05 | Mesotrione | 1.76 |
Mechanism of Action: HPPD Inhibitor Herbicides
HPPD is a key enzyme in the biosynthesis of plastoquinone and tocopherol in plants. Inhibition of HPPD leads to a deficiency of these essential compounds, causing bleaching of new growth and ultimately leading to plant death.[1]
Experimental Protocols: Synthesis of Pyrazole-Based Agrochemicals
The synthesis of agrochemicals from this compound and its precursors often involves multi-step processes. The following are generalized protocols for key synthetic transformations.
General Synthesis of a Pyrazole Ring (Knorr-Type)
A common method for forming the pyrazole core is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1]
Materials and Reagents:
-
1,3-Diketone (1.0 eq)
-
Substituted hydrazine (1.0 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 1,3-diketone in ethanol in a round-bottom flask.
-
Add the substituted hydrazine to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the pyrazole product.
Synthesis of Pyrazole Carboxamides from 1H-Pyrazole-3-carboxylic acid
The conversion of a pyrazole carboxylic acid to a carboxamide is a crucial step in the synthesis of many SDHI fungicides.
Materials and Reagents:
-
1H-Pyrazole-3-carboxylic acid derivative (1.0 eq)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Appropriate amine (1.1 eq)
-
Triethylamine (Et₃N) or other base
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Acid Chloride Formation: Suspend the 1H-pyrazole-3-carboxylic acid in anhydrous DCM. Add thionyl chloride dropwise at 0 °C. Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Remove excess thionyl chloride and solvent under reduced pressure.
-
Amide Coupling: Dissolve the resulting acid chloride in anhydrous THF. In a separate flask, dissolve the desired amine and triethylamine in anhydrous THF. Add the amine solution dropwise to the acid chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion.
-
Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Conclusion
This compound and its derivatives are indispensable in the field of agrochemical research and development. The versatility of the pyrazole scaffold allows for the creation of a diverse range of molecules with potent fungicidal and herbicidal activities. The continued exploration of structure-activity relationships and the development of novel synthetic methodologies will undoubtedly lead to the discovery of new, more effective, and environmentally benign crop protection agents based on this remarkable heterocyclic core.
References
Methodological & Application
Synthesis of 1H-Pyrazole-3-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 1H-pyrazole-3-carbaldehyde. While the Vilsmeier-Haack reaction is a powerful tool for the formylation of many heterocyclic compounds, its application to the direct synthesis of this compound from unsubstituted 1H-pyrazole is challenging due to regioselectivity issues. This note will first briefly discuss the regiochemical outcome of the Vilsmeier-Haack formylation of pyrazoles and then provide a detailed, reliable protocol for the synthesis of this compound via an alternative, more efficient route: the oxidation of 1H-pyrazol-3-ylmethanol.
Introduction
Pyrazolecarbaldehydes are versatile building blocks in medicinal chemistry and materials science. The aldehyde functionality serves as a synthetic handle for the introduction of diverse molecular fragments, enabling the construction of complex molecular architectures with a wide range of biological activities and material properties. Specifically, this compound is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and ligands for metal-organic frameworks.[1][2]
The Vilsmeier-Haack Reaction of Pyrazoles: A Note on Regioselectivity
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction typically employs a Vilsmeier reagent, generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).
While effective for many heterocycles, the direct Vilsmeier-Haack formylation of unsubstituted 1H-pyrazole does not yield the desired this compound. Instead, the reaction proceeds with high regioselectivity to afford the thermodynamically more stable 1H-pyrazole-4-carbaldehyde . This is due to the electronic properties of the pyrazole ring, where the C4 position is most susceptible to electrophilic attack.
Caption: Regioselectivity of the Vilsmeier-Haack formylation of 1H-pyrazole.
Recommended Protocol: Synthesis of this compound via Oxidation of 1H-Pyrazol-3-ylmethanol
Given the regioselectivity limitations of the Vilsmeier-Haack reaction for this specific target, a more reliable and widely reported method is the oxidation of 1H-pyrazol-3-ylmethanol. This two-step procedure involves the synthesis of the alcohol precursor followed by its oxidation to the desired aldehyde.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Step 1: Synthesis of 1H-Pyrazol-3-ylmethanol
Materials:
-
Propargyl alcohol
-
Diazomethane (handle with extreme caution, generated in situ)
-
Diethyl ether
-
Ice-salt bath
Procedure:
-
Prepare a solution of diazomethane in diethyl ether using a standard procedure (e.g., from N-nitroso-N-methylurea or a commercially available kit). Caution: Diazomethane is explosive and toxic. All operations must be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Cool the ethereal solution of diazomethane to -10 °C in an ice-salt bath.
-
Slowly add a solution of propargyl alcohol in diethyl ether to the cooled diazomethane solution with gentle stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight. The disappearance of the yellow color of diazomethane indicates the completion of the reaction.
-
Carefully remove the solvent under reduced pressure to obtain crude 1H-pyrazol-3-ylmethanol. The product can be purified by distillation or used directly in the next step.
Step 2: Oxidation of 1H-Pyrazol-3-ylmethanol to this compound
Materials:
-
1H-Pyrazol-3-ylmethanol
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the crude 1H-pyrazol-3-ylmethanol in a suitable solvent such as dichloromethane or chloroform.
-
Add activated manganese dioxide (a 5-10 fold excess by weight is recommended) to the solution.
-
Stir the suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically after 24-48 hours), filter the reaction mixture through a pad of celite to remove the manganese dioxide. Wash the filter cake thoroughly with the solvent.
-
Combine the filtrate and washings, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound as a solid.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound via the oxidation of 1H-pyrazol-3-ylmethanol.
| Parameter | Value |
| Starting Material | 1H-Pyrazol-3-ylmethanol |
| Oxidizing Agent | Activated MnO₂ |
| Solvent | Dichloromethane |
| Reaction Time | 24 - 48 hours |
| Yield | 70 - 85% |
| Purity (after chromatography) | >98% |
| Appearance | White to off-white solid |
Conclusion
While the Vilsmeier-Haack reaction is a cornerstone of heterocyclic synthesis, its application is governed by the electronic nature of the substrate. For the synthesis of this compound, the inherent regioselectivity of the Vilsmeier-Haack reaction on the pyrazole nucleus makes it an unsuitable method for direct formylation. The provided protocol, involving the oxidation of 1H-pyrazol-3-ylmethanol, offers a reliable and efficient alternative for obtaining the desired product in high yield and purity. This method is well-established and provides a practical route for researchers and professionals in the field of drug development and materials science to access this valuable synthetic intermediate.
References
Application Notes and Protocols for the Formylation of 1H-Pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formylated pyrazoles, particularly pyrazole-4-carboxaldehydes, are pivotal building blocks in the synthesis of a wide array of functionalized molecules. Their versatile reactivity makes them indispensable intermediates in the development of pharmaceuticals, agrochemicals, and materials science. The pyrazole nucleus is a prominent scaffold in many biologically active compounds, and the introduction of a formyl group provides a chemical handle for further molecular elaboration. This document outlines detailed protocols for the formylation of 1H-pyrazoles, with a primary focus on the widely utilized Vilsmeier-Haack reaction.
Overview of Formylation Methods
Several methods exist for the formylation of pyrazoles, each with its own advantages and substrate scope.
-
Vilsmeier-Haack Reaction: This is the most common and efficient method for the formylation of electron-rich heterocyclic compounds like pyrazoles.[1][2][3][4] It employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3][4][5] The reaction generally proceeds with high regioselectivity, favoring formylation at the C4 position of the pyrazole ring.[6]
-
Duff Reaction: This method is suitable for the formylation of activated aromatic and heteroaromatic compounds.[7] It utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol and boric acid or trifluoroacetic acid.[7]
-
Rieche Formylation: This method uses dichloromethyl methyl ether (Cl₂CHOCH₃) in the presence of a Lewis acid catalyst (e.g., TiCl₄, SnCl₄) to introduce a formyl group.
-
Formylation with Formaldehyde/Strong Base: In some cases, pyrazoles can be formylated using formaldehyde in the presence of a strong base, although this method is less common.
This document will provide a detailed protocol for the Vilsmeier-Haack reaction due to its broad applicability and high efficiency.
Detailed Protocol: Vilsmeier-Haack Formylation of 1H-Pyrazole
This protocol describes a general procedure for the synthesis of 1H-pyrazole-4-carboxaldehyde. It is important to note that reaction conditions may need to be optimized for specific substituted pyrazoles.
Materials and Reagents:
-
1H-Pyrazole or substituted pyrazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous (optional, as a solvent)
-
Ice
-
Saturated sodium bicarbonate solution (NaHCO₃) or other suitable base for neutralization
-
Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), anhydrous
-
Ethyl acetate (EtOAc) or other suitable extraction solvent
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
Experimental Procedure:
-
Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stir bar, place anhydrous DMF (3-5 equivalents relative to the pyrazole). Cool the flask in an ice bath to 0 °C. Add POCl₃ (1.5-3 equivalents) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent, a chloroiminium salt, will form in situ.[4] The mixture may become viscous and white.
-
Reaction with Pyrazole: Dissolve the 1H-pyrazole (1 equivalent) in anhydrous DMF or another suitable anhydrous solvent like dichloromethane. Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction is then typically heated to a temperature between 60-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the pyrazole substrate.[2][8]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then pour it carefully onto crushed ice with stirring. This will hydrolyze the intermediate iminium salt to the aldehyde.[9]
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or another suitable base until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure pyrazole-4-carboxaldehyde.
Safety Precautions:
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) if the substrates are sensitive to moisture or air.
Data Presentation: Examples of Pyrazole Formylation
The following table summarizes the reaction conditions and yields for the formylation of various pyrazole derivatives using the Vilsmeier-Haack reaction, as reported in the literature.
| Substrate | Reagents (Equivalents) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 1-Phenyl-1H-pyrazole | POCl₃ (3), DMF | DMF | 70-80 | 2 | 1-Phenyl-1H-pyrazole-4-carbaldehyde | 65 | [10] |
| 1,3-Disubstituted-5-chloro-1H-pyrazoles | POCl₃ (2-4), DMF (5-6) | DMF | 120 | 1-2.5 | 1,3-Disubstituted-5-chloro-1H-pyrazole-4-carbaldehydes | 64-95 | [8] |
| 3-(2-Methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | POCl₃ (4), DMF (4) | DMF | 70 | 24 | 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | 48 | [1] |
| Hydrazones of substituted acetophenones | POCl₃ (3), DMF | DMF | 80-90 | 4 | 1,3-Disubstituted-1H-pyrazole-4-carbaldehydes | Good | [11][12] |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the Vilsmeier-Haack formylation of 1H-pyrazole.
Caption: Workflow for the Vilsmeier-Haack formylation of 1H-pyrazole.
Application Notes
-
Regioselectivity: The Vilsmeier-Haack formylation of N-unsubstituted or N1-substituted pyrazoles typically occurs at the C4 position due to the electronic properties of the pyrazole ring.[6] For pyrazoles with substituents at both N1 and C3, formylation is still highly favored at C4.
-
Substituent Effects: The reactivity of the pyrazole ring towards Vilsmeier-Haack formylation is influenced by the nature of the substituents. Electron-donating groups on the pyrazole ring generally facilitate the reaction, while strong electron-withdrawing groups can decrease reactivity and may require harsher reaction conditions.[8]
-
Alternative Reagents: While POCl₃ is the most common reagent for generating the Vilsmeier reagent, other reagents such as oxalyl chloride or thionyl chloride can also be used in combination with DMF.[9]
-
Troubleshooting:
-
Low Yield: Incomplete reaction may be due to insufficient heating, short reaction time, or low-quality anhydrous reagents. Ensure all glassware is dry and reagents are of high purity. Increasing the reaction temperature or time may improve the yield.
-
Side Reactions: In some cases, side reactions such as chlorination of the pyrazole ring can occur, especially with prolonged reaction times or high temperatures.[1] Careful monitoring of the reaction by TLC is crucial.
-
Difficult Purification: If the product is difficult to purify, consider alternative purification techniques such as crystallization or preparative TLC.
-
-
Scope: The Vilsmeier-Haack reaction is a versatile method applicable to a wide range of substituted pyrazoles, making it a valuable tool in combinatorial chemistry and drug discovery for generating libraries of pyrazole-based compounds.[2][11]
References
- 1. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | MDPI [mdpi.com]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 10. ijpcbs.com [ijpcbs.com]
- 11. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemmethod.com [chemmethod.com]
Application Notes and Protocols for the Preparation of Schiff Base Ligands from 1H-Pyrazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff base ligands derived from pyrazole scaffolds are a class of compounds with significant interest in medicinal chemistry and materials science. The pyrazole nucleus is a well-known pharmacophore present in numerous commercial drugs.[1] The formation of an azomethine group (–C=N–) through the condensation of a primary amine with a pyrazole aldehyde extends the conjugation and introduces a key coordination site, making these ligands versatile for the synthesis of metal complexes with potential therapeutic and catalytic applications.[1][2]
This document provides detailed protocols for the synthesis of Schiff base ligands starting from 1H-Pyrazole-3-carbaldehyde and various aniline derivatives. It includes a general reaction scheme, experimental procedures, and characterization data.
General Reaction Scheme
The synthesis of Schiff base ligands from this compound involves a condensation reaction with a primary amine, typically a substituted aniline, in an alcoholic solvent. The reaction is often catalyzed by a few drops of acid.
Caption: General reaction scheme for the synthesis of Schiff base ligands.
Experimental Protocols
The following protocols are generalized from procedures for the synthesis of Schiff bases from substituted pyrazole-4-carbaldehydes and can be adapted for this compound.[3][4]
Protocol 1: General Synthesis of Pyrazole Schiff Base Ligands
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, 4-chloroaniline, 4-methoxyaniline)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Crushed ice
-
Saturated sodium bisulfite solution
Procedure:
-
Dissolve this compound (0.01 mol) in 30 mL of absolute ethanol in a round-bottom flask.[5]
-
To this solution, add a solution of the substituted aniline (0.01 mol) in 20 mL of absolute ethanol dropwise with stirring.[3]
-
Add a few drops of glacial acetic acid to the reaction mixture as a catalyst.[6]
-
Reflux the resulting mixture for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3][5]
-
After completion of the reaction, cool the mixture to room temperature and then pour it into a beaker containing crushed ice.[3]
-
The solid Schiff base product that precipitates is collected by filtration.
-
Wash the solid product with cold water and then with a cold saturated sodium bisulfite solution to remove any unreacted aldehyde.[3]
-
Finally, wash the product again with cold water and dry it in a desiccator.
-
The crude product can be recrystallized from a suitable solvent, such as ethanol, to obtain the pure Schiff base ligand.[3]
Characterization
The synthesized Schiff base ligands can be characterized by various spectroscopic methods and physical measurements.
-
Melting Point: Determined using a standard melting point apparatus.
-
Infrared (IR) Spectroscopy: To confirm the formation of the imine bond (C=N stretch) and the absence of the aldehyde C=O and amine N-H stretches from the starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the Schiff base. The key signal to identify is the azomethine proton (-CH=N-) in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound and confirm its molecular formula.
Data Presentation
The following tables summarize typical quantitative data for a series of hypothetical Schiff base ligands prepared from this compound and various substituted anilines, based on literature values for analogous compounds.[3][5]
Table 1: Physical and Analytical Data
| Compound ID | R-Group on Aniline | Molecular Formula | Yield (%) | Melting Point (°C) |
| L1 | H | C₁₀H₉N₃ | 85 | 145-147 |
| L2 | 4-OCH₃ | C₁₁H₁₁N₃O | 88 | 148-150 |
| L3 | 4-F | C₁₀H₈FN₃ | 87 | 143-145 |
| L4 | 4-Br | C₁₀H₈BrN₃ | 90 | 155-157 |
| L5 | 4-Cl | C₁₀H₈ClN₃ | 89 | 147-149 |
Table 2: Spectroscopic Data
| Compound ID | IR (cm⁻¹) ν(C=N) | ¹H NMR (δ, ppm) Azomethine (-CH=N-) | ¹³C NMR (δ, ppm) Azomethine (C=N) | Mass Spectra (m/z) [M]⁺ |
| L1 | 1615 | 8.68 | 184.0 | 171 |
| L2 | 1618 | 8.65 | 183.8 | 201 |
| L3 | 1620 | 8.70 | 184.2 | 189 |
| L4 | 1614 | 8.67 | 184.1 | 249/251 |
| L5 | 1616 | 8.69 | 184.1 | 205/207 |
Workflow and Signaling Pathways
The general workflow for the synthesis and characterization of these Schiff base ligands is outlined below. These ligands can subsequently be used to synthesize metal complexes for various applications, including as potential therapeutic agents. The interaction of such metal complexes with biological targets like DNA is a key area of investigation in drug development.
Caption: Experimental workflow from synthesis to potential application.
Caption: Potential mechanism of action for metal complexes of pyrazole Schiff bases.
References
- 1. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper( ii ) complexes as potential therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06008G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1H-Pyrazole-3-carbaldehyde in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1H-pyrazole-3-carbaldehyde and its derivatives as a core structural motif in the design and synthesis of potent and selective kinase inhibitors. The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to form key hydrogen bond interactions with the hinge region of kinase ATP-binding sites.[1] This document outlines synthetic strategies, quantitative inhibitory data, and the biological context of pyrazole-based kinase inhibitors targeting critical signaling pathways in diseases such as cancer.
I. Introduction to Pyrazole-Based Kinase Inhibitors
The pyrazole ring is a versatile heterocyclic scaffold that has been successfully incorporated into numerous FDA-approved kinase inhibitors, including Crizotinib (ALK/ROS1 inhibitor), Ruxolitinib (JAK1/2 inhibitor), and Encorafenib (BRAF inhibitor).[2] Its prevalence in drug discovery stems from its favorable physicochemical properties and its capacity to serve as a bioisosteric replacement for other heterocyclic systems. The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions within the kinase active site.[1] this compound, in particular, offers a reactive handle for the elaboration of diverse substituent groups, enabling the fine-tuning of inhibitor potency and selectivity.
II. Quantitative Data on Pyrazole-Based Kinase Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50) of various pyrazole-based kinase inhibitors against their primary targets. This data highlights the broad applicability of the pyrazole scaffold in targeting different kinase families.
| Compound Class/Name | Target Kinase(s) | IC50 (nM) | Reference |
| Pyrazolopyrimidine Derivative | JAK1 | 3.4 | |
| Pyrazolopyrimidine Derivative | JAK2 | 2.2 | [3] |
| Pyrazolopyrimidine Derivative | JAK3 | 3.5 | [3] |
| Ruxolitinib | JAK1 | ~3 | [2] |
| Ruxolitinib | JAK2 | ~3 | [2] |
| Gandotinib (LY2784544) | JAK2 | Potent (specific value not provided) | [1] |
| Imidazo[4,5-b]pyridine Derivative (28c) | Aurora A | 67 | |
| Imidazo[4,5-b]pyridine Derivative (28c) | Aurora B | 12710 | [4] |
| Pyrazole-Thiazolidinone Derivative (P-6) | Aurora A | 110 | [1] |
| Pyrazole Derivative (10e) | JAK2 | 166 | [5] |
| Pyrazole Derivative (10e) | JAK3 | 57 | [5] |
| Pyrazole Derivative (10e) | Aurora A | 939 | [5] |
| Pyrazole Derivative (10e) | Aurora B | 583 | [5] |
| Aminopyrazole Derivative (26n) | JNK3 | <40 | [6] |
| Pyrazolo[3,4-g]isoquinoline (1b) | Haspin | 57 | [7] |
| Pyrazolo[3,4-g]isoquinoline (1c) | Haspin | 66 | [7] |
| AT7519 | CDK2 | Low nM | [8] |
| Pyrazole-based CHK1 inhibitor | CHK1 | <1 | [1] |
| Pyrazole-based CHK1 inhibitor | CHK2 | 8 | [1] |
III. Key Signaling Pathways
Understanding the signaling context of target kinases is crucial for rational drug design. Below are diagrams of key pathways often targeted by pyrazole-based inhibitors.
Caption: The JAK-STAT signaling pathway.[3][9][10]
Caption: Role of Aurora kinases in mitosis.[2][11][12][13]
Caption: The PI3K/Akt/mTOR signaling pathway.[14][15][16][17][18]
IV. Experimental Protocols
General Workflow for Pyrazole-Based Kinase Inhibitor Synthesis
The synthesis of kinase inhibitors from this compound often involves a multi-step process. A generalized workflow is presented below.
Caption: General synthetic workflow.
Protocol 1: Generalized Synthesis of a Pyrazole-Core Inhibitor via Knoevenagel Condensation
This protocol describes a general method for the initial elaboration of this compound, a common first step in the synthesis of more complex pyrazole-based inhibitors.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Base catalyst (e.g., piperidine, ammonium carbonate)
-
Solvent (e.g., ethanol, water)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in the chosen solvent.
-
Catalyst Addition: Add a catalytic amount of the base to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the α,β-unsaturated pyrazole intermediate. This intermediate can then be carried forward for further synthetic transformations.
Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, will need to be optimized for specific substrates.
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol outlines a general method for assessing the inhibitory activity of synthesized pyrazole derivatives against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Synthesized pyrazole inhibitor
-
Assay buffer (typically containing MgCl2, DTT, and a buffering agent like Tris-HCl)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrazole inhibitor in DMSO.
-
Reaction Mixture: In a microplate well, combine the assay buffer, the target kinase, and the substrate.
-
Inhibitor Addition: Add the diluted pyrazole inhibitor to the reaction mixture and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Add ATP to the wells to start the kinase reaction. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specific duration.
-
Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically quantifies the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Measure the signal (e.g., luminescence) using a microplate reader. Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
V. Conclusion
This compound and its derivatives are invaluable building blocks in the synthesis of kinase inhibitors. The synthetic versatility of the pyrazole scaffold allows for the generation of large and diverse chemical libraries for screening against the human kinome. The data and protocols presented herein provide a foundation for researchers to design and evaluate novel pyrazole-based kinase inhibitors for therapeutic applications. Further exploration of structure-activity relationships will undoubtedly lead to the discovery of next-generation kinase inhibitors with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. mdpi.com [mdpi.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Aurora kinases: Generators of spatial control during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 18. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]
Synthetic Routes to Substituted Pyrazole-3-carboxaldehydes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyrazole-3-carboxaldehydes are valuable synthetic intermediates in medicinal chemistry and drug discovery. The pyrazole scaffold is a prominent feature in numerous pharmaceuticals due to its diverse biological activities. The carboxaldehyde functional group at the 3-position serves as a versatile handle for further molecular elaborations, enabling the synthesis of a wide array of complex heterocyclic systems and potential drug candidates. This document provides detailed application notes and protocols for the most common and effective synthetic routes to this important class of compounds.
Key Synthetic Strategies
Several robust methods have been established for the synthesis of substituted pyrazole-3-carboxaldehydes. The primary routes include:
-
Vilsmeier-Haack Formylation of Hydrazones: A widely used and versatile method involving the reaction of a ketone hydrazone with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to effect cyclization and formylation in a single pot.
-
Oxidation of 3-Hydroxymethylpyrazoles: A straightforward approach where a pre-formed 3-hydroxymethylpyrazole is oxidized to the corresponding aldehyde using various oxidizing agents.
-
Multi-Component Reactions (MCRs): An efficient strategy that allows for the construction of the pyrazole ring and introduction of the carboxaldehyde precursor in a single step from simple starting materials.
I. Vilsmeier-Haack Formylation of Hydrazones
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich compounds and is particularly effective for the synthesis of pyrazole-4-carboxaldehydes from hydrazones.[1] A plausible mechanism involves the initial formation of the Vilsmeier reagent, which then reacts with the hydrazone to facilitate cyclization and subsequent formylation.[1]
Reaction Pathway
Caption: Vilsmeier-Haack synthesis of pyrazole-3-carboxaldehydes.
Experimental Protocol: Synthesis of 3-Aryl-1-phenyl-1H-pyrazole-4-carboxaldehyde[2]
Step 1: Synthesis of the Hydrazone Intermediate
-
To a solution of the appropriately substituted acetophenone (10 mmol) in ethanol (30 mL), add phenylhydrazine (10 mmol, 1.08 g).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the precipitated hydrazone, wash with cold ethanol, and dry under vacuum.
Step 2: Vilsmeier-Haack Cyclization and Formylation
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 30 mmol, 4.59 g) dropwise to ice-cold N,N-dimethylformamide (DMF, 50 mmol, 3.65 g) with constant stirring. Maintain the temperature below 5 °C.
-
After the addition is complete, stir the mixture for a further 30 minutes at the same temperature.
-
Add the previously synthesized hydrazone (10 mmol) portion-wise to the Vilsmeier reagent.
-
After the addition, stir the reaction mixture at room temperature for 30 minutes and then heat to 60-70 °C for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution to a pH of 7-8.
-
The solid product that precipitates is collected by filtration, washed thoroughly with water, and dried.
-
Recrystallize the crude product from ethanol to afford the pure 3-aryl-1-phenyl-1H-pyrazole-4-carboxaldehyde.
Quantitative Data
| Entry | R¹ Substituent | R² Substituent | Yield (%) | Reference |
| 1 | Phenyl | Phenyl | 72-78 | [2] |
| 2 | 4-Chlorophenyl | Phenyl | 75 | [3] |
| 3 | 4-Nitrophenyl | Phenyl | 70 | [3] |
| 4 | 4-Methylphenyl | Phenyl | 78 | [3] |
| 5 | 3,5-Difluorophenyl | Phenyl | Good | [2] |
II. Oxidation of 3-Hydroxymethylpyrazoles
This two-step sequence involves the initial synthesis of a 3-hydroxymethylpyrazole, typically by reduction of a corresponding ester, followed by oxidation to the aldehyde. This method offers good control over the substitution pattern.
Reaction Workflow
Caption: Synthesis via oxidation of 3-hydroxymethylpyrazoles.
Experimental Protocol: Synthesis of 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde[4]
Step 1: Reduction of Pyrazole-3-carboxylate
-
To a stirred solution of ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate (5 mmol) in dry tetrahydrofuran (THF, 30 mL) at 0 °C under an inert atmosphere, add lithium aluminum hydride (LiAlH₄, 5 mmol) portion-wise.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Cool the reaction to 0 °C and quench by the slow addition of 10% aqueous NaOH solution.
-
Filter the mixture through a pad of Celite® and wash the filter cake with ethyl acetate.
-
Combine the filtrates, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude (1,5-diphenyl-1H-pyrazol-3-yl)methanol. Purify by column chromatography if necessary.
Step 2: Oxidation to Pyrazole-3-carbaldehyde
-
To a stirred solution of (1,5-diphenyl-1H-pyrazol-3-yl)methanol (5 mmol) in dry dichloromethane (CH₂Cl₂, 30 mL), add pyridinium chlorochromate (PCC, 10 mmol).
-
Stir the reaction mixture at room temperature for 8 hours.
-
Upon completion (monitored by TLC), pass the reaction mixture through a short pad of silica gel, eluting with a mixture of hexanes and ethyl acetate.
-
Concentrate the eluate under reduced pressure to obtain the pure 1,5-diphenyl-1H-pyrazole-3-carbaldehyde.
Quantitative Data
| Entry | R¹ Substituent | R² Substituent | Oxidizing Agent | Yield (%) | Reference |
| 1 | Phenyl | Phenyl | PCC | 75-80 | [4] |
| 2 | 4-Methylphenyl | Phenyl | PCC | 75-80 | [4] |
| 3 | 4-Chlorophenyl | Phenyl | PCC | 75-80 | [4] |
| 4 | Pyridyl | 4-(Methylsulfonyl)phenyl | PCC | Not specified | [5] |
| 5 | Diaryl | Diaryl | TEMPO/FeCl₃·6H₂O | 50-85 | [5] |
III. Multi-Component Reactions (MCRs)
Multi-component reactions provide a highly efficient and atom-economical route to complex molecules in a single synthetic operation. For the synthesis of pyrazole-3-carboxaldehydes, MCRs can be designed to construct the pyrazole ring and introduce the aldehyde functionality or a precursor simultaneously. While direct MCRs to pyrazole-3-carboxaldehydes are less common, related structures like pyrano[2,3-c]pyrazoles can be formed, which can be considered as precursors or derivatives.[6]
A common MCR for pyranopyrazoles involves the reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate.[6]
Logical Relationship of MCR
Caption: Multi-component reaction for pyrazole derivatives.
Experimental Protocol: Synthesis of Pyrano[2,3-c]pyrazole Derivatives[6]
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of a base, such as piperidine or triethylamine (2-3 drops).
-
Reflux the reaction mixture for 2-3 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the desired pyrano[2,3-c]pyrazole derivative.
Quantitative Data for MCRs
| Entry | Aldehyde | Catalyst | Solvent | Yield (%) | Reference |
| 1 | Indole-3-carbaldehyde | Piperidine | Ethanol | 88 (MW) | [6] |
| 2 | Various aromatic aldehydes | SnCl₂ | - | 80-88 | [6] |
| 3 | Aromatic aldehydes | - | Water (Ultrasonic) | Excellent | [6] |
Conclusion
The synthesis of substituted pyrazole-3-carboxaldehydes can be achieved through several efficient routes. The Vilsmeier-Haack formylation of hydrazones is a robust and widely applicable one-pot method. The oxidation of 3-hydroxymethylpyrazoles provides a reliable two-step sequence with good control over substitution. Multi-component reactions offer a rapid and atom-economical approach to related pyrazole derivatives. The choice of synthetic route will depend on the availability of starting materials, desired substitution patterns, and the scale of the synthesis. The protocols and data presented herein provide a comprehensive guide for researchers in the field of synthetic and medicinal chemistry.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. jpsionline.com [jpsionline.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
Application of 1H-Pyrazole-3-carbaldehyde in Drug Design and Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Pyrazole-3-carbaldehyde is a versatile heterocyclic building block playing a crucial role in modern drug discovery and medicinal chemistry. Its pyrazole core is a key pharmacophore found in numerous clinically approved drugs and biologically active compounds. The presence of a reactive aldehyde group at the 3-position allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of diverse compound libraries with potential therapeutic applications. This document provides an overview of the applications of this compound in drug design, detailed experimental protocols for the synthesis of key derivatives, and a summary of their biological activities.
Synthetic Utility and Key Reactions
This compound serves as a valuable precursor for the synthesis of various bioactive molecules through several key reactions, including:
-
Knoevenagel Condensation: The aldehyde group readily undergoes condensation with active methylene compounds to yield α,β-unsaturated systems, which are important intermediates for the synthesis of various heterocyclic and carbocyclic frameworks.
-
Wittig Reaction: Reaction with phosphorus ylides provides a straightforward method for the introduction of double bonds with controlled stereochemistry.
-
Reductive Amination: The aldehyde can be converted to a wide array of substituted amines, which are common functionalities in many drug molecules.
-
Chalcone Synthesis (Claisen-Schmidt Condensation): Base-catalyzed condensation with acetophenones or other ketones leads to the formation of pyrazole-containing chalcones, a class of compounds known for their broad spectrum of biological activities.[1][2]
-
Hydrazone and Schiff Base Formation: Reaction with hydrazines and primary amines, respectively, yields hydrazones and Schiff bases, which can serve as ligands for metal complexes or as intermediates for further cyclization reactions.
Therapeutic Applications of this compound Derivatives
Derivatives of this compound have shown significant promise in various therapeutic areas, including:
-
Anti-inflammatory Agents: Pyrazole-containing compounds are well-known for their anti-inflammatory properties, with celecoxib being a prominent example of a selective COX-2 inhibitor.[3] Novel pyrazole derivatives synthesized from pyrazole aldehydes have demonstrated potent anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes.[4][5][6]
-
Anticancer Agents: A growing body of evidence suggests that pyrazole derivatives possess significant anticancer activity against various human cancer cell lines.[7][8][9][10][11] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases like Janus kinases (JAKs) and the induction of apoptosis.[12]
-
Kinase Inhibitors: The pyrazole scaffold is a privileged structure for the design of kinase inhibitors. Derivatives of this compound have been explored as potent inhibitors of Janus kinases (JAKs), which are key enzymes in the JAK-STAT signaling pathway involved in inflammation and cancer.[12][13][14][15][16]
-
Antimicrobial and Antioxidant Agents: Various pyrazole derivatives have also demonstrated promising antimicrobial and antioxidant activities.[17]
Data Presentation: Biological Activities of this compound Derivatives
The following tables summarize the quantitative biological data for various pyrazole derivatives synthesized from or related to this compound.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5b | K562 (Leukemia) | 0.021 | [7] |
| A549 (Lung) | 0.69 | [7] | |
| Compound 11 | AsPC-1 (Pancreatic) | 16.8 | [10] |
| U251 (Glioblastoma) | 11.9 | [10] | |
| Compound 43 | MCF7 (Breast) | 0.25 | [8] |
| Compound 24 | A549 (Lung) | 8.21 | [8] |
| HCT116 (Colorectal) | 19.56 | [8] | |
| Compound 11 (Cherukumalli et al.) | MCF7 (Breast) | 0.01 - 0.65 | [8] |
| A549 (Lung) | 0.01 - 0.65 | [8] | |
| Colo205 (Colon) | 0.01 - 0.65 | [8] | |
| A2780 (Ovarian) | 0.01 - 0.65 | [8] | |
| Compound 36 | CDK2 (enzyme) | 0.199 | [8] |
| Compound 37 | MCF7 (Breast) | 5.21 | [8] |
| Compound 10e | MCF7 (Breast) | 11 | [9] |
| Compound 13 | 4T1 (Breast) | 25 | [11] |
Table 2: Kinase Inhibitory Activity of Pyrazole Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 3f | JAK1 | 3.4 | [12] |
| JAK2 | 2.2 | [12] | |
| JAK3 | 3.5 | [12] | |
| Compound 11b | JAK2 | < 20 | [12] |
| JAK3 | < 20 | [12] | |
| TK4g | JAK2 | 12.61 | [13][14] |
| JAK3 | 15.80 | [13][14] | |
| 3h | JAK2 | 23.85 | [13][14] |
| JAK3 | 18.90 | [13][14] | |
| TK4b | JAK2 | 19.40 | [13][14] |
| JAK3 | Not specified | [13][14] | |
| Pyrazolopyrimidine Derivative | JAK3 | 0.1 | [18] |
Table 3: Anti-inflammatory (COX Inhibition) Activity of Pyrazole Derivatives
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Compound 5f | >100 | 1.50 | >66.7 | [4] |
| Compound 6f | >100 | 1.15 | >86.9 | [4] |
| Compound 5u | 130.24 | 1.79 | 72.73 | [5] |
| Compound 5s | 164.92 | 2.51 | 65.75 | [5] |
| Celecoxib | 5.42 | 2.16 | 2.51 | [4] |
Experimental Protocols
Protocol 1: Synthesis of Pyrazole-based Chalcones via Claisen-Schmidt Condensation[1]
This protocol describes a general method for the synthesis of pyrazole-containing chalcones, which are valuable intermediates for various bioactive compounds.
Materials:
-
Substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1 mmol)
-
Substituted acetophenone (1 mmol)
-
Polyethylene glycol (PEG-400) (10 ml)
-
Sodium hydroxide (20% aqueous solution, 1 ml)
-
Ice-cold water
-
Magnetic stirrer
-
Round-bottom flask
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve the substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1 mmol) and the substituted acetophenone (1 mmol) in a minimum amount of PEG-400 (10 ml).
-
Slowly add the 20% sodium hydroxide solution (1 ml) to the reaction mixture while stirring.
-
Stir the reaction mixture at room temperature for 2-3 hours using a magnetic stirrer.
-
Monitor the completion of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the reaction mixture slowly into ice-cold water with constant stirring.
-
A precipitate of the chalcone product will form.
-
Collect the precipitate by filtration, wash it thoroughly with water, and dry it.
-
Characterize the synthesized chalcone using appropriate analytical techniques (IR, 1H NMR, 13C NMR, and Mass Spectrometry).
Protocol 2: Knoevenagel Condensation of Pyrazole Aldehydes[19][20]
This protocol outlines a green and efficient method for the Knoevenagel condensation of pyrazole aldehydes with active methylene compounds.
Materials:
-
Pyrazole aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ammonium carbonate (20 mol%)
-
Water-ethanol (1:1) mixture (10 ml)
-
Round-bottom flask (50 ml)
-
Magnetic stirrer and heating mantle/sonicator
-
Filtration apparatus
Procedure:
-
In a 50 ml round-bottom flask, take the pyrazole aldehyde (1 mmol) and malononitrile (1 mmol) in 10 ml of a 1:1 water-ethanol mixture.
-
Stir the mixture for 3-5 minutes to ensure proper mixing.
-
Add ammonium carbonate (20 mol%) to the reaction mixture.
-
Stir the resulting mixture at reflux temperature or under sonication for 3-20 minutes.
-
Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid product, wash it with water, and dry.
-
The product can be further purified by recrystallization if necessary.
Protocol 3: In Vitro COX Inhibition Assay[21][22]
This protocol describes a general method to evaluate the inhibitory activity of synthesized pyrazole derivatives against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., Tris-HCl)
-
Test compounds (pyrazole derivatives) dissolved in DMSO
-
Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well plate
-
Plate reader (for measuring fluorescence or colorimetric signal)
Procedure:
-
Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Reaction Setup:
-
To each well of a 96-well plate, add the assay buffer, a COX cofactor solution, and a probe (e.g., a fluorogenic probe that reacts with prostaglandins).
-
Add the diluted test compounds to the respective wells. Include control wells with DMSO only (for 100% enzyme activity) and wells with a known inhibitor as a positive control.
-
Add the diluted COX-1 or COX-2 enzyme to the wells.
-
-
Initiation of Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.
-
Measurement: Incubate the plate at 37°C and measure the fluorescence or absorbance at regular intervals using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC50 values (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.
Protocol 4: In Vitro JAK Kinase Inhibition Assay[12][13][23][24]
This protocol provides a general framework for assessing the inhibitory potential of pyrazole derivatives against Janus kinases.
Materials:
-
Recombinant human JAK1, JAK2, and JAK3 enzymes
-
ATP
-
Peptide substrate (e.g., a synthetic peptide with a tyrosine residue for phosphorylation)
-
Kinase assay buffer
-
Test compounds (pyrazole derivatives) dissolved in DMSO
-
Staurosporine or Ruxolitinib (positive control)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
96-well or 384-well plates
-
Plate reader (luminometer)
Procedure:
-
Assay Setup: In a multi-well plate, add the kinase assay buffer, the respective JAK enzyme, and the peptide substrate.
-
Compound Addition: Add the test compounds at various concentrations. Include a DMSO control (no inhibitor) and a positive control inhibitor.
-
Reaction Initiation: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced (which is proportional to the kinase activity) using a detection reagent like the ADP-Glo™ system. This typically involves a two-step process: first, terminate the kinase reaction and deplete the remaining ATP, and second, convert the produced ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways targeted by this compound derivatives and a general experimental workflow for their discovery and evaluation.
Caption: Inhibition of the COX-2 signaling pathway by pyrazole derivatives.
Caption: Inhibition of the JAK-STAT signaling pathway by pyrazole derivatives.
Caption: General workflow for drug discovery using this compound.
Conclusion
This compound is a highly valuable and versatile starting material in the field of drug design and discovery. Its synthetic tractability allows for the creation of diverse libraries of pyrazole-containing compounds with a wide range of biological activities. The derivatives of this compound have shown significant potential as anti-inflammatory, anticancer, and kinase-inhibiting agents. The protocols and data presented in this document provide a valuable resource for researchers and scientists working on the development of novel therapeutics based on the pyrazole scaffold. Further exploration of the chemical space around this privileged core is warranted to unlock its full therapeutic potential.
References
- 1. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 2. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of pyrazol-3-ylamino pyrazines as novel JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 18. Frontiers | Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3) [frontiersin.org]
Application Notes & Protocols: Green Synthesis of Pyrazole Derivatives
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmaceuticals with a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1] Prominent drugs like Celecoxib showcase the therapeutic importance of the pyrazole scaffold.[2] Traditional synthesis methods for these compounds often rely on harsh conditions, hazardous solvents, and produce significant waste, running counter to the principles of sustainable chemistry.[3][4]
The shift towards green chemistry has spurred the development of eco-friendly and efficient protocols for pyrazole synthesis.[5][6] These methods focus on minimizing environmental impact by utilizing alternative energy sources like microwave and ultrasound, employing green solvents such as water, using recyclable and non-toxic catalysts, and designing atom-economical multicomponent reactions.[3][6] These innovative approaches not only align with sustainability goals but also frequently offer significant advantages in terms of reduced reaction times, increased yields, and simplified product purification.[1][7]
This document provides detailed protocols and comparative data for several key green synthesis strategies for pyrazole derivatives, aimed at researchers, scientists, and drug development professionals.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique in green chemistry, utilizing microwave energy to heat reactions directly and efficiently.[7][8] This method dramatically reduces reaction times from hours to minutes, often leading to higher product yields and cleaner reactions compared to conventional heating.[1] The reduced energy consumption and potential for solvent-free conditions further contribute to its sustainability.[1][9]
Protocol 1: Microwave-Assisted Synthesis from Chalcones
This protocol details the cyclization reaction of an α,β-unsaturated ketone (chalcone) with a hydrazine derivative to form the corresponding pyrazole.[1]
Materials:
-
Chalcone derivative (1.0 mmol)
-
Hydrazine hydrate or Phenylhydrazine (1.2 mmol)
-
Ethanol (5 mL)
-
Glacial Acetic Acid (catalytic amount, ~2 drops)
-
Microwave reactor and appropriate vials
-
Stir bar
Experimental Procedure:
-
In a microwave reactor vial equipped with a magnetic stir bar, combine the chalcone derivative (1.0 mmol) and the selected hydrazine (1.2 mmol).[1]
-
Add 5 mL of ethanol, followed by a catalytic amount (~2 drops) of glacial acetic acid.[1]
-
Seal the vial securely and place it within the microwave reactor cavity.
-
Irradiate the reaction mixture at 300 W for 1-5 minutes.[1] Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture over crushed ice to precipitate the product.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.[1]
Data Presentation: Microwave vs. Conventional Synthesis
The following table summarizes a comparison of microwave-assisted versus conventional heating methods for the synthesis of various pyrazole derivatives, highlighting the significant improvements in reaction time and yield.
| Product Class | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Phenyl-1H-pyrazoles | Microwave-Assisted | 60 | 5 min | 91-98 | [1] |
| Conventional Heating | 75 | 2 hours | 73-90 | [1] | |
| Quinolin-2(1H)-one Pyrazoles | Microwave-Assisted | 120 | 7-10 min | 68-86 | [7] |
| 1-Aroyl-3,5-dimethyl-1H-pyrazoles | Microwave-Assisted | N/A (270 W) | 3-5 min | 82-98 | [7] |
Visualization: Microwave Synthesis Workflow
Caption: General workflow for microwave-assisted pyrazole synthesis.
Ultrasound-Assisted Synthesis
Ultrasound-assisted synthesis utilizes the energy of acoustic cavitation to enhance chemical reactivity. This technique, often referred to as sonochemistry, provides an alternative energy source that can accelerate reactions, improve yields, and operate under milder conditions than traditional methods.[8][10] It is considered a green methodology due to its high energy efficiency and broad applicability, including in catalyst-free and aqueous media reactions.[11]
Protocol 2: Ultrasound-Assisted Four-Component Synthesis of Pyrano[2,3-c]pyrazoles
This protocol describes a catalyst-free, one-pot synthesis of dihydropyrano[2,3-c]pyrazoles in an aqueous medium under ultrasonic irradiation.[11]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Hydrazine monohydrate (1 mmol)
-
Water (10 mL)
-
Ultrasonic bath/probe
-
Reaction flask
Experimental Procedure:
-
In a suitable reaction flask, create a mixture of the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine monohydrate (1 mmol) in 10 mL of water.[11]
-
Place the flask in an ultrasonic bath.
-
Irradiate the suspension with ultrasound at a specified frequency and power at room temperature.
-
Monitor the reaction progress via TLC.
-
Upon completion, the solid product that forms is collected by simple filtration.
-
Wash the crude product with water and then dry it.
-
Recrystallize the solid from ethanol to yield the pure pyrano[2,3-c]pyrazole derivative.
Data Presentation: Ultrasound-Assisted Synthesis
This table presents data for the synthesis of pyrano[2,3-c]pyrazoles using ultrasound, demonstrating high yields in short reaction times without a catalyst.
| Aldehyde Substituent | Method | Solvent | Time (min) | Yield (%) | Reference |
| 4-Cl | Ultrasonication | Water | 15 | 96 | [11] |
| 4-OH | Ultrasonication | Water | 20 | 92 | [11] |
| 4-NO₂ | Ultrasonication | Water | 10 | 98 | [11] |
| 2-Cl | Ultrasonication | Water | 20 | 93 | [11] |
Visualization: Logic of Multicomponent Sonochemistry
Caption: One-pot, four-component synthesis under ultrasonic irradiation.
Green Catalyst and Solvent Systems
A central tenet of green chemistry is the use of non-toxic, recyclable catalysts and environmentally benign solvents.[2][6] Water is the most desirable green solvent, and its use in pyrazole synthesis is well-documented.[12][13][14] Catalysts such as ammonium chloride, taurine, or reusable solid-supported catalysts are replacing traditional hazardous acids and bases.[2][15]
Protocol 3: Knorr Synthesis using Ammonium Chloride as a Green Catalyst
This protocol adapts the classic Knorr pyrazole synthesis by using ammonium chloride, an inexpensive and non-toxic catalyst, with ethanol as a renewable solvent.[2]
Materials:
-
1,3-Dicarbonyl compound (e.g., Acetylacetone)
-
Hydrazine derivative
-
Ammonium Chloride (NH₄Cl) (catalytic amount)
-
Ethanol (as solvent)
-
Water
Experimental Procedure:
-
Dissolve the 1,3-dicarbonyl compound and the hydrazine derivative in ethanol in a round-bottom flask.
-
Add a catalytic amount of ammonium chloride to the solution.
-
Reflux the mixture for the time required as determined by TLC monitoring.
-
After the reaction is complete, cool the mixture to room temperature.
-
Use water for the work-up and crystallization of the product.[2]
-
The procedure allows for straightforward isolation and purification of the final pyrazole product.[2]
Data Presentation: Various Green Catalyst/Solvent Systems
| Reaction Type | Catalyst | Solvent | Key Advantages | Yield (%) | Reference |
| Knorr Synthesis | Ammonium Chloride | Ethanol | Inexpensive, non-toxic catalyst; renewable solvent | N/A | [2] |
| Condensation | Amberlyst-70 | Water | Reusable solid acid catalyst, room temp. | High | [15] |
| Multicomponent | Taurine | Water | Biodegradable organocatalyst | Good-Excellent | [15][16] |
| Multicomponent | Imidazole | Water | Facile, aqueous media | High | [13][17] |
| Three-Component | Tetrabutylammonium bromide (TBAB) | Solvent-free | Mild conditions, high polarity medium | Good | [18] |
Visualization: Green Catalysis Pathway
Caption: Reaction pathway utilizing a green catalyst and solvent system.
References
- 1. benchchem.com [benchchem.com]
- 2. jetir.org [jetir.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. Ultrasound-Assisted Synthesis of Pyrazoline Derivatives as Potential Antagonists of RAGE-Mediated Pathologies: Insights from SAR Studies and Biological Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 12. thieme-connect.com [thieme-connect.com]
- 13. Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
- 15. mdpi.com [mdpi.com]
- 16. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. tandfonline.com [tandfonline.com]
Application Notes and Protocols for 1H-Pyrazole-3-carbaldehyde in Fluorescent Probe Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of fluorescent probes synthesized from 1H-Pyrazole-3-carbaldehyde. This versatile building block enables the creation of sensitive and selective fluorescent probes for various analytes, with significant applications in bioimaging and environmental monitoring.
Introduction to Pyrazole-Based Fluorescent Probes
Fluorescent probes are indispensable tools in modern chemical and biological research, allowing for the real-time visualization and quantification of specific analytes in complex environments.[1] Pyrazole derivatives have emerged as a prominent class of fluorophores due to their inherent electronic properties, synthetic versatility, and biocompatibility.[1] The pyrazole scaffold can be readily functionalized to modulate its photophysical properties, leading to the development of probes that operate through various mechanisms, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF).[2]
This compound is a particularly useful precursor for developing Schiff base fluorescent sensors. The aldehyde group provides a reactive handle for condensation reactions with a variety of amine-containing molecules, allowing for the straightforward synthesis of diverse probe structures with tailored specificities and fluorescent responses.
Application Note 1: A Highly Sensitive "Turn-On" Fluorescent Probe for Aluminum (Al³⁺) Detection
This section details the application of a Schiff base fluorescent probe derived from this compound for the selective detection of aluminum ions (Al³⁺).
Probe Designation: PZA-1
Sensing Principle: The probe PZA-1 is designed based on the Chelation-Enhanced Fluorescence (CHEF) mechanism. In its free form, the probe exhibits weak fluorescence due to the photoinduced electron transfer (PET) from the nitrogen atom of the azomethine group to the pyrazole ring, which quenches the fluorescence. Upon selective binding of Al³⁺ to the oxygen and nitrogen atoms of the Schiff base, a rigid five-membered ring structure is formed. This coordination inhibits the PET process, leading to a significant enhancement of the fluorescence intensity, thus acting as a "turn-on" sensor for Al³⁺.[3][4]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | 370 nm | [3] |
| Emission Wavelength (λem) | 465 nm | [3] |
| Detection Limit (LOD) | 1.0 x 10⁻⁹ M | [3] |
| pH Operating Range | 6.0 - 9.0 | [3] |
| Response Time | < 1 minute | [3] |
| Stoichiometry (Probe:Al³⁺) | 1:1 | [3] |
Selectivity: PZA-1 exhibits high selectivity for Al³⁺ over a range of other common metal ions, including Ag⁺, Co²⁺, Mg²⁺, Cu²⁺, Ni²⁺, Pb²⁺, and Zn²⁺.[3] The presence of these competing ions does not significantly interfere with the fluorescence response to Al³⁺.
Applications:
-
Environmental Monitoring: Detection of trace amounts of Al³⁺ in water samples.
-
Biological Systems: Potential for imaging Al³⁺ in living cells, given its operational range within the biological pH.[3]
Experimental Protocols
1. Synthesis of Fluorescent Probe PZA-1
This protocol describes the synthesis of the "turn-on" fluorescent probe for Al³⁺ (PZA-1) via a Schiff base condensation reaction.
Materials:
-
This compound
-
2-Aminophenol
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve this compound (1 mmol) in 20 mL of absolute ethanol in a 50 mL round-bottom flask.
-
Add 2-aminophenol (1 mmol) to the solution.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reflux the mixture with stirring for 4-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The resulting precipitate (PZA-1) is collected by filtration.
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
2. Protocol for Al³⁺ Detection using PZA-1
This protocol outlines the procedure for the fluorometric detection of Al³⁺ ions.
Materials:
-
PZA-1 stock solution (1 mM in DMSO)
-
Stock solutions of various metal ions (10 mM in deionized water)
-
HEPES buffer (10 mM, pH 7.4)
-
Deionized water
-
DMSO
Procedure:
-
Preparation of the working solution: Prepare a 10 µM solution of PZA-1 in a HEPES buffer/DMSO (99:1, v/v) mixture.
-
Fluorescence Measurements:
-
Transfer 2 mL of the PZA-1 working solution to a quartz cuvette.
-
Record the fluorescence emission spectrum from 400 nm to 600 nm with an excitation wavelength of 370 nm. This will serve as the blank reading.
-
To the cuvette, add increasing concentrations of the Al³⁺ stock solution.
-
After each addition, mix thoroughly and allow the solution to stand for 1 minute before recording the fluorescence emission spectrum.
-
-
Selectivity Studies:
-
To separate cuvettes containing 2 mL of the PZA-1 working solution, add a 10-fold excess of other metal ion stock solutions (e.g., Ag⁺, Co²⁺, Mg²⁺, Cu²⁺, Ni²⁺, Pb²⁺, and Zn²⁺).
-
Record the fluorescence emission spectrum for each solution.
-
To a solution of PZA-1 containing Al³⁺, add the other metal ions to assess potential interference.
-
-
Data Analysis:
-
Plot the fluorescence intensity at 465 nm as a function of Al³⁺ concentration to generate a calibration curve.
-
Calculate the limit of detection (LOD) using the formula 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve.
-
Visualizations
Caption: Sensing mechanism of the PZA-1 probe for Al³⁺ detection.
Caption: Workflow for synthesis and application of the PZA-1 fluorescent probe.
References
- 1. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Turn-on Fluorescence Probes for Al3+ Based on Conjugated Pyrazole Schiff Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Pyrazolo[3,4-b]pyridines: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of pyrazolo[3,4-b]pyridines represents a critical step in the discovery of novel therapeutic agents. This class of heterocyclic compounds is a well-established scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including but not limited to anticancer, antiviral, and anti-inflammatory properties.[1] This document provides detailed application notes and experimental protocols for various synthetic routes to pyrazolo[3,4-b]pyridines, accompanied by quantitative data and visual workflows to facilitate understanding and replication.
Synthetic Strategies and Methodologies
The synthesis of the pyrazolo[3,4-b]pyridine core can be broadly approached via two main retrosynthetic strategies: constructing the pyridine ring onto a pre-existing pyrazole moiety or, conversely, forming the pyrazole ring on a pre-functionalized pyridine.[2] The former is more common and often involves the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents.[2][3]
Modern synthetic organic chemistry has introduced several efficient methods for the preparation of these scaffolds, including multi-component reactions (MCRs), microwave-assisted organic synthesis (MAOS), and the use of various catalytic systems.[1][4][5][6] These approaches often offer advantages such as shorter reaction times, higher yields, and more environmentally friendly conditions compared to traditional methods.[6]
Experimental Protocols and Data
This section details three distinct and effective protocols for the synthesis of substituted pyrazolo[3,4-b]pyridines. The quantitative data for each method is summarized in tables for straightforward comparison of reaction parameters and outcomes.
Protocol 1: One-Pot, Three-Component Synthesis of 4-Arylpyrazolo[3,4-b]pyridin-6-ones
This protocol outlines an efficient one-pot strategy for synthesizing 4-arylpyrazolo[3,4-b]pyridin-6-ones from 5-aminopyrazoles and 4-arylidene-2-phenyloxazol-5(4H)-ones (azlactones) under solvent-free conditions, followed by elimination in a superbasic medium.[7][8]
Experimental Procedure:
-
Step 1: Formation of the Intermediate. In a reaction vessel, combine the 5-aminopyrazole (2 mmol) and the appropriate azlactone (2 mmol).
-
Heat the solvent-free mixture at 150 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Step 2: Elimination Reaction. After the formation of the intermediate, add dimethyl sulfoxide (DMSO) and 1.5 equivalents of potassium tert-butoxide (t-BuOK).
-
Heat the reaction mixture at 150 °C for 1.5 hours.[8]
-
Work-up and Purification. After completion, the reaction mixture is cooled, and the product is isolated and purified, typically by column chromatography.[7][8]
Quantitative Data:
| Entry | 5-Aminopyrazole | Azlactone | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-methyl-1-phenyl-5-aminopyrazole | 4-benzylidene-2-phenyl-oxazol-5(4H)-one | None, then DMSO | t-BuOK | 150 | 1.5 | 81 |
| 2 | 3-methyl-1-phenyl-5-aminopyrazole | 4-(4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one | None, then DMSO | t-BuOK | 150 | 1.5 | 75 |
| 3 | 3-methyl-1-phenyl-5-aminopyrazole | 4-(4-chlorobenzylidene)-2-phenyloxazol-5(4H)-one | None, then DMSO | t-BuOK | 150 | 1.5 | 73 |
Table 1: Reaction conditions and yields for the one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones.[7][8]
Reaction Workflow:
References
- 1. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dau.url.edu [dau.url.edu]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones [beilstein-journals.org]
- 8. New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 1H-Pyrazole-3-carbaldehyde by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1H-Pyrazole-3-carbaldehyde by recrystallization. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for the recrystallization of this compound?
A1: The choice of solvent is critical and depends on the polarity of the compound. For this compound, which is a polar molecule, common solvents include:
-
Single Solvents: Methanol, ethanol, isopropanol, acetone, and ethyl acetate are frequently used.[1] this compound is soluble in polar solvents like acetonitrile and DMSO and slightly soluble in water.[2]
-
Mixed Solvent Systems: A common and effective technique is to dissolve the compound in a "good" solvent (one in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes turbid. This is followed by slow cooling to induce crystallization.[1] Effective combinations for pyrazole derivatives include ethanol/water and hexane/ethyl acetate.[1]
Q2: My this compound is not dissolving in the hot solvent. What should I do?
A2: If the compound is not dissolving, consider the following:
-
Increase Solvent Volume: You may not be using a sufficient amount of solvent. Add small increments of the hot solvent until the solid dissolves completely.
-
Increase Temperature: Ensure your solvent is at or near its boiling point, as solubility generally increases with temperature. Use a reflux condenser to prevent solvent loss.
-
Choose a Better Solvent: The selected solvent may not be appropriate for your compound. Refer to the solubility data to select a more suitable solvent or solvent system.
Q3: No crystals are forming upon cooling. What are the possible reasons and solutions?
A3: Failure to crystallize can be due to several factors:
-
Solution is Too Dilute: If too much solvent was used, the solution may not be supersaturated enough for crystals to form. The solution can be concentrated by carefully evaporating some of the solvent, and then attempting to cool it again.
-
Lack of Nucleation Sites: Crystal formation requires a starting point (nucleation). Try scratching the inside of the flask with a glass rod below the solvent level to create nucleation sites.
-
Using a Seed Crystal: If you have a small amount of pure this compound, adding a tiny crystal to the cooled solution can induce crystallization.[1]
-
Cooling Too Rapidly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Gradual cooling promotes the formation of larger, purer crystals.
Q4: The recrystallization yield is very low. How can I improve it?
A4: A low yield can be addressed by:
-
Minimizing Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve the crude product. Excess solvent will retain more of your compound in the mother liquor upon cooling.[1]
-
Thorough Cooling: Ensure the solution is cooled sufficiently, for instance, in an ice bath, to maximize the precipitation of the product.[1]
-
Solvent Selection: The ideal solvent will have a large difference in solubility for your compound at high and low temperatures.
Q5: How can I remove colored impurities during recrystallization?
A5: If your crude this compound has a noticeable color, you can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal, as it can also adsorb some of your desired product, potentially lowering the yield.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Oiling Out (product separates as a liquid instead of crystals) | The boiling point of the solvent is higher than the melting point of the compound. The solution is too concentrated. | Use a lower-boiling solvent. Add more of the "good" solvent to the hot solution to decrease saturation.[1] |
| Crystals are small and impure | The solution cooled too quickly. The solution was agitated during cooling. | Allow the solution to cool slowly and undisturbed at room temperature before moving to an ice bath. |
| Product is contaminated with insoluble impurities | Insoluble impurities were not removed before crystallization. | Perform a hot filtration step after dissolving the crude product in the hot solvent to remove any insoluble material. |
| Product purity does not improve after recrystallization | The chosen solvent does not effectively differentiate between the product and the impurity. The impurity has very similar solubility properties to the product. | Try a different recrystallization solvent or a mixed solvent system. Consider an alternative purification method like column chromatography. |
Data Presentation
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₄N₂O |
| Molecular Weight | 96.09 g/mol |
| Appearance | Light brown to yellow solid |
| Melting Point | 149-153 °C |
| Boiling Point | ~300 °C (predicted) |
| Storage Temperature | 0-8 °C |
Qualitative Solubility of this compound
| Solvent | Solubility |
| Water | Slightly Soluble[2] |
| Ethanol | Soluble |
| Methanol | Soluble |
| Acetonitrile | Soluble[2] |
| Dimethyl Sulfoxide (DMSO) | Soluble[2] |
| n-Hexane | Sparingly Soluble |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization from Methanol
This protocol is a general procedure for the recrystallization of a pyrazole derivative and can be adapted for this compound.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add methanol portion-wise until the solid completely dissolves.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, further cool the flask in an ice bath for about 15-20 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Mixed-Solvent Recrystallization from Ethanol/Water
This method is suitable when a single solvent is not ideal.
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise with swirling until the solution becomes faintly turbid.
-
Clarification: If the solution becomes too cloudy, add a few drops of hot ethanol until it becomes clear again.
-
Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals.
Mandatory Visualization
Caption: Workflow for the purification of this compound by recrystallization.
References
How to avoid side reactions in pyrazole formylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common side reactions during pyrazole formylation.
Troubleshooting Guides
Problem 1: Low or No Yield of Formylated Pyrazole in Vilsmeier-Haack Reaction
Possible Causes:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent is highly sensitive to moisture. Any moisture in the glassware or reagents can lead to its decomposition.[1]
-
Insufficiently Reactive Pyrazole: The electronic properties of the substituents on the pyrazole ring significantly influence its reactivity. Electron-withdrawing groups can deactivate the ring, making formylation difficult.
-
Incomplete Reaction: The reaction time or temperature may not be sufficient for the complete conversion of the starting material.[1]
-
Product Decomposition: The formylated pyrazole product may be unstable under the reaction or work-up conditions.
Solutions:
-
Ensure Anhydrous Conditions:
-
Optimize Reaction Conditions:
-
Temperature: For less reactive pyrazoles, a gradual increase in temperature (e.g., to 70-80 °C) may be necessary.[1] However, be aware that higher temperatures can also promote side reactions.
-
Stoichiometry: For unreactive substrates, using a larger excess of the Vilsmeier reagent can improve the yield.[1]
-
Reaction Time: Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time.[1]
-
-
Proper Vilsmeier Reagent Preparation:
Problem 2: Formation of Multiple Products (Isomers, Di-formylation)
Possible Causes:
-
Lack of Regioselectivity: Unsubstituted or symmetrically substituted pyrazoles can be formylated at multiple positions, leading to a mixture of regioisomers. The C4 position is generally the most electron-rich and favored for electrophilic substitution.[2]
-
Di-formylation: Using a large excess of the Vilsmeier reagent or prolonged reaction times can lead to the introduction of a second formyl group.[1]
-
N-Formylation: In some cases, formylation can occur at one of the nitrogen atoms of the pyrazole ring.
Solutions:
-
Control Stoichiometry:
-
Carefully control the molar ratio of the Vilsmeier reagent to the pyrazole substrate. Use a minimal excess to avoid di-formylation. A 1.2 equivalent of POCl₃ is a common starting point.[1]
-
-
Employ Protecting Groups for Regiocontrol:
-
To achieve regioselective formylation, especially at less reactive positions, a protecting group strategy can be employed.
-
Protecting the N1 position of the pyrazole ring can direct formylation to a specific carbon atom. The (2-trimethylsilylethoxy)methyl (SEM) group is one such example that can be used to control the regioselectivity of C-H arylation, a principle that can be extended to formylation.[3]
-
-
Optimize Reaction Temperature and Time:
-
Lowering the reaction temperature and reducing the reaction time can help minimize the formation of side products. Monitor the reaction closely by TLC to stop it once the desired product is formed.
-
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and how is the reagent prepared?
The Vilsmeier-Haack reaction is a widely used method to introduce a formyl group (-CHO) onto electron-rich aromatic and heterocyclic rings, such as pyrazoles.[1][4] The active formylating agent is the Vilsmeier reagent, a chloroiminium salt, which is typically prepared in situ.
The most common method for preparing the Vilsmeier reagent involves the slow, dropwise addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) under anhydrous conditions.[1][5] This reaction is exothermic and should be performed with caution.
Q2: Which position on the pyrazole ring is most likely to be formylated?
For most pyrazoles, electrophilic substitution, such as formylation, preferentially occurs at the C4 position. This is because the C4 position is the most electron-rich and sterically accessible.
Q3: How can I avoid the formation of regioisomers during pyrazole formylation?
The formation of regioisomers is a common issue when formylating unsymmetrically substituted pyrazoles. To control the regioselectivity, you can:
-
Utilize a Protecting Group: Protecting one of the nitrogen atoms can direct the formylation to a specific carbon. For example, the use of a bulky protecting group on a nitrogen adjacent to a desired formylation site can sterically hinder that position and favor formylation at another.
-
Modify Reaction Conditions: In some cases, changing the solvent or temperature can influence the regioselectivity.
Q4: What are the main side products in the Duff formylation of pyrazoles?
The Duff reaction, which uses hexamethylenetetramine (HMTA) as the formylating agent, is an alternative to the Vilsmeier-Haack reaction.[6] While it can be chemoselective and regiospecific for certain substrates, potential side reactions include:[7][8]
-
Low Yields: The Duff reaction is often less efficient than the Vilsmeier-Haack reaction.[6]
-
Formation of Polyformylated Products: Similar to the Vilsmeier-Haack reaction, excess reagent or harsh conditions can lead to di- or tri-formylation.
-
Complex Mixture of Products: The reaction mechanism can be complex, sometimes leading to a mixture of products that are difficult to separate.
Q5: How can I remove a protecting group after formylation?
The method for deprotection depends on the specific protecting group used.
-
Boc (tert-Butoxycarbonyl) Group: The N-Boc group can be selectively removed from pyrazoles using sodium borohydride (NaBH₄) in ethanol at room temperature.[9][10]
-
THP (Tetrahydropyranyl) Group: The THP group can be removed under acidic conditions or through thermal deprotection.[11][12]
-
SEM ([2-(Trimethylsilyl)ethoxy]methyl) Group: The SEM group can be removed under acidic conditions.
Data Presentation
Table 1: Optimization of Vilsmeier-Haack Reaction Conditions for 1-methyl-3-propyl-5-chloro-1H-pyrazole [13]
| Entry | Molar Ratio (Pyrazole:DMF:POCl₃) | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| 1 | 1:5:2 | 70 | 2 | 0 | 0 |
| 2 | 1:2:2 | 120 | 2 | 61 | 32 |
| 3 | 1:5:2 | 120 | 2 | 89 | 55 |
| 4 | 1:6:4 | 120 | 1 | 92 | 67 |
| 5 | 1:6:4 | 120 | 2 | 95 | 65 |
| 6 | 1:6:4 | 140 | 1 | 89 | 66 |
| 7 | 1:6:5 | 120 | 2 | 87 | 64 |
Table 2: Yields of Formylated 1-Phenyl-1H-pyrazoles using the Duff Reaction [14]
| Entry | Substituent on Phenyl Ring | Time (h) | Yield (%) |
| 1 | H | 12 | 77.9 |
| 2 | 4-Methyl | 12 | 98.5 |
| 3 | 4-Methoxy | 12 | 98.0 |
| 4 | 4-Fluoro | 12 | 76.5 |
| 5 | 4-Chloro | 12 | 89.2 |
| 6 | 4-Bromo | 12 | 98.9 |
| 7 | 4-Nitro | 12 | 95.4 |
| 8 | 3-Methyl | 12 | 88.8 |
| 9 | 3-Nitro | 12 | 79.3 |
| 10 | 2-Methyl | 12 | 98.6 |
Experimental Protocols
Key Experiment 1: Vilsmeier-Haack Formylation of 3-Methylpyrazole[1]
Materials:
-
3-Methylpyrazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Crushed Ice
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Preparation:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, place anhydrous DMF.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C.
-
Stir the mixture at 0-5 °C for 30 minutes.
-
-
Formylation Reaction:
-
Dissolve 3-methylpyrazole (1.0 equivalent) in a minimal amount of anhydrous DCM or DMF.
-
Add the solution of 3-methylpyrazole dropwise to the prepared Vilsmeier reagent at 0-5 °C.
-
Allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
-
Work-up:
-
Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
-
Key Experiment 2: Duff Formylation of 1-Phenyl-1H-pyrazole[14]
Materials:
-
1-Phenyl-1H-pyrazole
-
Hexamethylenetetramine (HMTA)
-
Trifluoroacetic Acid (TFA)
-
10% Sodium Bicarbonate (NaHCO₃) Solution
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add 1-phenyl-1H-pyrazole (4.00 mmol), hexamethylenetetramine (6.00 mmol), and 5 mL of trifluoroacetic acid.
-
-
Reaction:
-
Heat the reaction mixture under reflux with stirring for 12 hours.
-
-
Work-up:
-
Cool the resulting solution in an ice bath.
-
Neutralize the solution with a 10% NaHCO₃ solution.
-
Filter the precipitate under vacuum.
-
If necessary, purify the crude product by column chromatography.
-
Visualizations
Caption: Workflow for Vilsmeier-Haack formylation of pyrazoles.
Caption: Troubleshooting logic for pyrazole formylation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. [PDF] Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH | Semantic Scholar [semanticscholar.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. [PDF] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles | Semantic Scholar [semanticscholar.org]
- 12. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles
Welcome to the Technical Support Center for the synthesis of substituted pyrazoles. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of controlling regioselectivity in your experiments.
Troubleshooting Guide: Common Issues in Regioselective Pyrazole Synthesis
A frequent challenge in the synthesis of substituted pyrazoles, particularly via the classical Knorr synthesis using unsymmetrical 1,3-dicarbonyl compounds, is the formation of a mixture of regioisomers.[1][2][3] This guide will help you diagnose and resolve common issues related to poor regioselectivity.
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Poor or no regioselectivity, obtaining a mixture of isomers. | Suboptimal Solvent Choice: Standard solvents like ethanol often lead to low regioselectivity, resulting in difficult-to-separate isomeric mixtures.[4][5] | Solvent Optimization: Switch to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents have been shown to dramatically increase regioselectivity in favor of a single isomer.[3][4][5] |
| Competing Electronic and Steric Effects: The inherent electronic (electron-donating/withdrawing groups) and steric (bulky groups) properties of your 1,3-dicarbonyl and substituted hydrazine reactants may not strongly favor one reaction pathway over the other.[1][6] | Substrate Modification: If possible, modify the substituents on your starting materials to enhance the steric or electronic bias for the desired regioisomer. For instance, a bulkier substituent can direct the reaction to the less sterically hindered carbonyl group.[1][6] | |
| Inappropriate Reaction pH: The acidity or basicity of the reaction medium can influence the nucleophilicity of the hydrazine nitrogens, thereby affecting the regiochemical outcome.[1][3][6] | pH Control: Systematically vary the pH of the reaction. Under acidic conditions, the more basic nitrogen of a substituted hydrazine can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[6] | |
| Low overall yield of the desired pyrazole. | Incomplete Reaction: The reaction may not have reached completion. | Increase Reaction Time and/or Temperature: Monitor the reaction progress by TLC or LC-MS. Consider increasing the reaction time or temperature (e.g., refluxing) to drive the reaction to completion.[2] |
| Formation of Stable Intermediates: In some cases, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole product.[3][7] | Promote Dehydration: Increase the reaction temperature or add a catalytic amount of acid to facilitate the dehydration step.[2] | |
| Side Reactions and Byproduct Formation: Undesired side reactions can consume starting materials and reduce the yield of your target molecule.[2][3] | Optimize Stoichiometry and Conditions: Carefully control the stoichiometry of your reactants. Experiment with different temperatures and solvents to minimize the formation of byproducts.[2] | |
| Difficulty in separating regioisomers. | Similar Physicochemical Properties: The resulting regioisomers may have very similar polarities and boiling points, making them challenging to separate by standard chromatographic or distillation techniques.[4][5] | Derivative Formation: If direct separation is not feasible, consider derivatizing the mixture to alter the physical properties of the isomers, facilitating separation. Following separation, the original functionality can be restored. |
| Inefficient Purification Technique: The chosen purification method may not be optimal for the specific pair of isomers. | Optimize Purification Protocol: Experiment with different solvent systems for column chromatography or explore alternative techniques like preparative HPLC or recrystallization from various solvents. |
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis and why is their control so important?
A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring. This typically arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, leading to two possible substitution patterns.[6] Controlling the formation to yield a single regioisomer is crucial because different regioisomers can possess significantly different biological activities, physical properties, and toxicological profiles.[6] For applications in drug discovery and materials science, obtaining a single, pure regioisomer is often essential.
Q2: What are the key factors influencing regioselectivity in the Knorr synthesis of pyrazoles?
A2: The regioselectivity of the Knorr pyrazole synthesis is primarily governed by a combination of the following factors:
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile, directing the reaction towards the less sterically crowded carbonyl group.[1][6]
-
Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it a more favorable site for nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.[1][6]
-
Reaction pH: The pH of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Acidic conditions can protonate the more basic nitrogen, reducing its nucleophilicity and favoring attack by the less basic nitrogen.[1][3][6]
-
Solvent: The choice of solvent can have a dramatic impact on regioselectivity. As noted, fluorinated alcohols like TFE and HFIP can significantly enhance the selectivity of the reaction.[3][4][5]
-
Temperature: Reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which can affect the final ratio of regioisomers.[6]
Q3: Besides the Knorr synthesis, what other methods can be used to achieve high regioselectivity in pyrazole synthesis?
A3: While the Knorr synthesis is widely used, several other methods offer excellent regiocontrol:
-
1,3-Dipolar Cycloaddition: The reaction of diazo compounds with alkynes is a powerful method for constructing the pyrazole ring, often with high regioselectivity.[8][9] For instance, the cycloaddition of sydnones with alkynes can be highly regioselective.[8]
-
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form the product, can offer high atom economy and regioselectivity in the synthesis of complex pyrazoles.[10]
-
Synthesis from α,β-Unsaturated Carbonyl Compounds: The reaction of α,β-unsaturated aldehydes and ketones with hydrazines can also lead to pyrazoles, often proceeding through a pyrazoline intermediate that is subsequently oxidized.[11]
-
Regioselective Metalation: For pre-existing pyrazole rings, regioselective metalation followed by quenching with an electrophile allows for the introduction of substituents at specific positions.[12]
Data Presentation: Effect of Solvent on Regioselectivity
The following table summarizes quantitative data on the effect of the solvent on the regioselectivity of the reaction between an unsymmetrical 1,3-diketone and methylhydrazine.
| 1,3-Diketone Substituents (R1, R2) | Solvent | Regioisomer Ratio (A:B) * | Reference |
| Aryl, CF3 | Ethanol (EtOH) | Low to moderate selectivity | [4] |
| Aryl, CF3 | 2,2,2-Trifluoroethanol (TFE) | Improved selectivity (e.g., 85:15) | [4] |
| Aryl, CF3 | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | High selectivity (up to 99:1) | [4][5] |
| 2-Furyl, CF3 | Ethanol (EtOH) | 1:1.3 (undesired isomer favored) | [4][5] |
| 2-Furyl, CF3 | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | >99:1 (desired isomer favored) | [4] |
| Aryl, Methyl | Ethanol (EtOH) | Low selectivity | [4] |
| Aryl, Methyl | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | High selectivity | [4] |
*Regioisomer A is the pyrazole with the N-methyl group adjacent to the R2 substituent, and Regioisomer B has the N-methyl group adjacent to the R1 substituent.
Experimental Protocols
Key Experiment 1: Regioselective Synthesis of a 3-Aryl-5-trifluoromethyl-1-methylpyrazole using HFIP
This protocol is based on methodologies that have demonstrated high regioselectivity.[4][5]
Materials:
-
1-Aryl-4,4,4-trifluoro-1,3-butanedione (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve the 1-aryl-4,4,4-trifluoro-1,3-butanedione in HFIP.
-
At room temperature, add the methylhydrazine dropwise to the solution with stirring.
-
Continue stirring the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the HFIP under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired regioisomer.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
Identifying and minimizing impurities in pyrazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize impurities in pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in pyrazole synthesis?
A1: The most prevalent impurities in pyrazole synthesis are typically:
-
Regioisomers: When using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, the formation of two different regioisomers is a common issue.[1][2][3] For example, the reaction of methylhydrazine with an unsymmetrical diketone can lead to a mixture of 1,3- and 1,5-disubstituted pyrazoles.[3]
-
Unreacted Starting Materials: Incomplete reactions can leave residual 1,3-dicarbonyl compounds and hydrazines in the product mixture.
-
Side-Reaction Products: The Knorr pyrazole synthesis and related methods can sometimes produce side products depending on the specific substrates and reaction conditions.[4][5]
-
Tars and Polymeric Materials: Harsh reaction conditions can lead to the degradation of starting materials or the product, resulting in the formation of tars and other heavy impurities.[3]
-
N-Alkylation Impurities: During the N-alkylation of pyrazoles, a mixture of N1 and N2 alkylated regioisomers can be formed.[6][7][8]
Q2: How can I identify the different regioisomers of a synthesized pyrazole?
A2: A combination of spectroscopic techniques is essential for distinguishing between pyrazole regioisomers. The most powerful tool for this is Nuclear Magnetic Resonance (NMR) spectroscopy.[9]
-
1D NMR (¹H and ¹³C): The chemical shifts of the protons and carbons on the pyrazole ring and its substituents will differ between regioisomers.
-
2D NMR (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly useful for unambiguous structure determination by identifying through-space correlations between protons on the N-substituent and protons on the pyrazole ring.[9]
-
Other Techniques: Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can be used to monitor the reaction and identify the presence of multiple isomers in the product mixture.[9]
Q3: What are the general strategies for minimizing impurity formation?
A3: Minimizing impurities in pyrazole synthesis involves a combination of careful planning and execution of the reaction, as well as effective purification techniques. Key strategies include:
-
Optimizing Reaction Conditions: Fine-tuning parameters such as temperature, reaction time, solvent, and pH can significantly influence the outcome of the synthesis and reduce the formation of byproducts.[3][9]
-
Regioselective Synthesis Methods: Employing synthetic routes known for high regioselectivity can prevent the formation of isomeric impurities from the outset.
-
Purification of Starting Materials: Using high-purity hydrazines and 1,3-dicarbonyl compounds can prevent the introduction of impurities that may lead to unwanted side reactions.[9][10]
-
Controlled Reagent Addition: The slow and controlled addition of one reagent to another can help maintain a low concentration of reactive species and minimize the formation of side products.[3]
Troubleshooting Guides
Issue 1: Formation of a Mixture of Regioisomers
Question: My pyrazole synthesis is producing a mixture of regioisomers that are difficult to separate. How can I improve the regioselectivity of the reaction?
Answer: The formation of regioisomeric mixtures is a common challenge, particularly with unsymmetrical starting materials.[1][2] Several approaches can be taken to enhance the regioselectivity of your synthesis.
Solutions:
-
Solvent Selection: The choice of solvent can dramatically influence regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase the regioselectivity in pyrazole formation compared to traditional solvents like ethanol.[1][2]
-
pH Control: Adjusting the pH of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine, thereby directing the cyclization to favor one regioisomer.[9]
-
Use of 1,3-Dicarbonyl Surrogates: Employing precursors with differentiated reactivity at the carbonyl positions, such as β-enaminones, can "lock in" the desired regiochemistry before the final cyclization step, leading to a single product.[9]
-
Catalyst-Controlled Synthesis: Certain metal catalysts have been shown to promote regioselective pyrazole synthesis. For instance, iron-catalyzed reactions of diarylhydrazones and vicinal diols, and ruthenium-catalyzed hydrogen transfer of 1,3-diols with alkyl hydrazines can provide specific isomers.[11]
Experimental Protocol: Regioselective Pyrazole Synthesis using TFE [9]
-
Dissolve the 1,3-dicarbonyl compound in 2,2,2-trifluoroethanol (TFE).
-
Add the substituted hydrazine (e.g., methylhydrazine) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress using TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the TFE under reduced pressure using a rotary evaporator.
-
Perform an aqueous work-up by diluting the residue with an organic solvent like ethyl acetate and washing sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.
Issue 2: Formation of Tars and Other Heavy Impurities
Question: My reaction mixture is dark and viscous, and I am having difficulty isolating the desired pyrazole due to the formation of tar. What causes this and how can I prevent it?
Answer: Tar and heavy impurity formation often result from side reactions, polymerization of starting materials or intermediates, or product degradation under harsh reaction conditions.[3]
Solutions:
-
Temperature Control: Overheating the reaction can promote decomposition and polymerization. It is crucial to maintain the optimal reaction temperature and avoid excessive heating.
-
Order of Reagent Addition: The sequence of adding reagents can significantly impact the outcome. A controlled, slow addition of one reactant to another can help maintain a low concentration of reactive species and minimize side reactions.[3]
-
Choice of Reagents: The selection of reagents can influence the formation of byproducts. For instance, in some cases, using hydrazine hydrate may result in higher yields and fewer byproducts compared to hydrazine sulfate.[3]
-
Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to tar formation.
Issue 3: Difficulty in Purifying the Pyrazole Product
Question: I have synthesized my target pyrazole, but it is proving difficult to purify. What purification techniques are most effective for pyrazoles?
Answer: The choice of purification method depends on the nature of the impurities present. A multi-step purification strategy may be necessary to achieve high purity.
Solutions:
-
Recrystallization: This is a common and effective method for purifying solid pyrazole derivatives. Suitable solvents include ethanol, methanol, ethyl acetate, petroleum ether, or n-hexane.[3][12] For amino-pyrazoles, recrystallization from ethanol has been reported.[13]
-
Column Chromatography: For complex mixtures of impurities, column chromatography is a powerful tool.[3]
-
Normal-Phase Silica Gel: This is the most common stationary phase. For basic pyrazole compounds that may interact strongly with acidic silica, the silica gel can be deactivated with triethylamine or ammonia in methanol to improve recovery.[12]
-
Reversed-Phase (C-18) Silica: If the compound is unstable on normal-phase silica, reversed-phase chromatography using a gradient of acetonitrile and water can be an effective alternative.[12]
-
-
Acid-Base Extraction: The basic nature of the pyrazole ring can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the pyrazole into the aqueous phase as its salt. The aqueous layer is then basified and the purified pyrazole is extracted back into an organic solvent.[12]
-
Formation of Acid Addition Salts: Pyrazoles can be converted into their acid addition salts, which can then be selectively crystallized to separate them from non-basic impurities.[3][14][15] The purified salt can then be neutralized to recover the free pyrazole.
-
Fractional Distillation (Rectification): For liquid pyrazole isomers with different boiling points, fractional distillation can be a highly effective method for separation, capable of achieving purities greater than 99%.[3]
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1,3-Diketones with Methylhydrazine
| Entry | 1,3-Diketone | Solvent | Ratio of Regioisomers (Desired:Undesired) | Reference |
| 1 | 1a | EtOH | Low Selectivity | [2] |
| 2 | 1a | TFE | 85:15 | [2] |
| 3 | 1a | HFIP | 97:3 | [1] |
| 4 | 1b-f | HFIP | Almost Exclusive Formation of Desired Isomer | [1] |
Visualizations
Caption: A general workflow for the synthesis and purification of pyrazoles.
Caption: A decision-making flowchart for troubleshooting common impurities.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. Pyrazole synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 15. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
Preventing polymerization of 1H-Pyrazole-3-carbaldehyde during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the storage, handling, and troubleshooting of 1H-Pyrazole-3-carbaldehyde to prevent its polymerization and ensure its stability during experimental use.
Troubleshooting Guide: Polymerization Issues
If you suspect polymerization of your this compound, follow this guide to diagnose and address the issue.
Symptoms of Polymerization:
-
Change in physical appearance: The compound, typically a light brown to yellow solid, may become viscous, oily, or fully solidify.
-
Decreased solubility: The compound may not dissolve in solvents in which it is usually soluble.
-
Inconsistent analytical results: NMR, HPLC, or other analytical methods may show broad peaks, the appearance of new signals, or a decrease in the expected aldehyde signal.
-
Reduced reactivity: The aldehyde may show diminished or no reactivity in subsequent chemical reactions.
Troubleshooting Workflow
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to prevent polymerization?
A1: To ensure the stability of this compound, it should be stored under the following conditions:
-
Temperature: Refrigerate at temperatures between 0°C and 8°C.[1] Some suppliers recommend storage at ≤4°C or even -20°C for long-term stability.[2][3]
-
Atmosphere: Store under a dry, inert atmosphere such as nitrogen or argon.[2][3] This prevents oxidation, which can catalyze polymerization.
-
Container: Keep the container tightly sealed to prevent moisture and air from entering.
-
Light: Protect from light, as it can promote degradation.[2]
Q2: My this compound has turned from a powder into a thick oil. Can I still use it?
A2: A change in physical state is a strong indicator of polymerization. It is highly recommended to characterize the material using analytical methods like ¹H NMR to determine the extent of polymerization. For most applications, especially in drug development where purity is critical, using the polymerized material is not advisable as it can lead to inconsistent and unreliable experimental results.
Q3: Can I add a polymerization inhibitor to my this compound?
A3: While specific data on inhibitors for this compound is limited, general strategies for preventing aldehyde polymerization can be applied. The addition of a radical scavenger or antioxidant like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.1%) may help prevent polymerization, especially if the material will be stored for an extended period after the container is opened.[3] However, it is crucial to ensure that the inhibitor will not interfere with any subsequent reactions.
Q4: What is the likely mechanism of polymerization for this compound?
A4: The most probable mechanism is an acid- or base-catalyzed aldol condensation. Traces of acidic or basic impurities can initiate the reaction of the enol or enolate of one pyrazole carbaldehyde molecule with the carbonyl group of another, leading to the formation of dimers, trimers, and eventually polymers. Pyrazoles are generally stable to oxidation but can be sensitive to strong acids and bases.[4]
Q5: How can I check the purity of my this compound?
A5: You can assess the purity using several analytical techniques:
-
¹H NMR Spectroscopy: This can provide information on the presence of the aldehyde proton and the overall structure of the molecule. The appearance of broad signals or the disappearance of the aldehyde proton peak may indicate polymerization or degradation.
-
HPLC: High-Performance Liquid Chromatography can be used to determine the purity of the compound and detect the presence of oligomers or polymers, which would appear as separate peaks.
-
TLC: Thin-Layer Chromatography can provide a quick check for the presence of impurities.[5]
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 0-8°C (short-term)[1], ≤4°C or -20°C (long-term)[2][3] | Reduces the rate of polymerization and degradation reactions. |
| Storage Atmosphere | Inert gas (Nitrogen or Argon)[2][3] | Prevents oxidation of the aldehyde group. |
| pH | Neutral | Both acidic and basic conditions can catalyze aldol condensation. |
| Potential Inhibitor | Butylated Hydroxytoluene (BHT) at ~0.1% | Acts as an antioxidant to prevent radical-induced polymerization.[3] |
Experimental Protocols
Protocol 1: Qualitative Test for the Presence of the Aldehyde Group (Tollen's Test)
This test can be used to confirm the presence of the aldehyde functionality. A negative test on a fresh sample may indicate that the aldehyde has oxidized to a carboxylic acid.
Materials:
-
0.1 M Silver Nitrate (AgNO₃) solution
-
1 M Sodium Hydroxide (NaOH) solution
-
Dilute Ammonia (NH₃) solution
-
This compound sample
-
Test tubes and a water bath
Procedure:
-
In a clean test tube, add 2 mL of 0.1 M AgNO₃ solution.
-
Add one drop of 1 M NaOH solution to form a brown precipitate of silver oxide (Ag₂O).
-
Add dilute ammonia solution dropwise, with shaking, until the brown precipitate just dissolves. This is your Tollen's reagent.
-
Add a small amount of the this compound sample dissolved in a suitable solvent (e.g., ethanol) to the Tollen's reagent.
-
Gently warm the test tube in a water bath at approximately 60°C for 5-10 minutes.[6]
Expected Result:
-
Positive Test: The formation of a silver mirror on the inside of the test tube, or a black precipitate of silver, indicates the presence of the aldehyde group.[7][8]
-
Negative Test: The solution remains clear or shows no significant change.
Protocol 2: Detection of Carbonyl Group using 2,4-Dinitrophenylhydrazine (2,4-DNPH)
This test confirms the presence of the carbonyl group (aldehyde in this case). The resulting derivative can be used to confirm the identity of the aldehyde via its melting point.
Materials:
-
2,4-Dinitrophenylhydrazine reagent (dissolved in a suitable acidic medium like phosphoric acid and ethanol).[2]
-
This compound sample
-
Suitable solvent (e.g., ethanol)
-
Test tubes or a spotting tile
Procedure:
-
Dissolve a small amount of the this compound in a minimal amount of ethanol.
-
In a separate test tube or well, place approximately 1 mL of the 2,4-DNPH reagent.
-
Add a few drops of the aldehyde solution to the 2,4-DNPH reagent.
-
Observe for the formation of a precipitate. If no precipitate forms immediately, gently warm the mixture in a water bath.[2]
Expected Result:
-
Positive Test: The formation of a yellow, orange, or reddish-orange precipitate indicates the presence of a carbonyl group.[8] The specific color of the precipitate can sometimes give an indication of the conjugation in the aldehyde.
Protocol 3: General Procedure for Adding BHT as a Stabilizer
This is a general guideline for adding Butylated Hydroxytoluene (BHT) as an antioxidant to help prevent polymerization during long-term storage.
Materials:
-
This compound
-
Butylated Hydroxytoluene (BHT)
-
A suitable solvent in which both are soluble (e.g., a small amount of anhydrous dichloromethane or ethyl acetate)
-
Inert atmosphere (glove box or Schlenk line)
Procedure:
-
Weigh out the desired amount of this compound into a clean, dry storage vial.
-
Calculate the amount of BHT needed to achieve a concentration of approximately 0.1% by weight relative to the aldehyde.
-
In a separate vial, dissolve the calculated amount of BHT in a minimal amount of a volatile, anhydrous solvent.
-
Under an inert atmosphere, add the BHT solution to the this compound.
-
Gently swirl the mixture to ensure even distribution.
-
If a solvent was used, remove it under a gentle stream of inert gas or under high vacuum until a constant weight is achieved.
-
Seal the vial tightly under an inert atmosphere and store at the recommended refrigerated temperature.
References
- 1. researchgate.net [researchgate.net]
- 2. Brady’s test for aldehydes and ketones | Class experiment | RSC Education [edu.rsc.org]
- 3. atamankimya.com [atamankimya.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. This compound(CAS:3920-50-1) [cuikangsynthesis.com]
- 6. scribd.com [scribd.com]
- 7. 5 Ways to Make Tollenâs Test A More Approachable Topic [labster.com]
- 8. savemyexams.com [savemyexams.com]
Technical Support Center: Vilsmeier-Haack Reactions of Pyrazoles
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Vilsmeier-Haack reaction for the formylation of pyrazoles.
Troubleshooting Guide
This guide addresses common issues encountered during the work-up of Vilsmeier-Haack reactions of pyrazoles.
Troubleshooting Common Issues in Vilsmeier-Haack Work-up of Pyrazoles
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Vilsmeier Reagent: Moisture in reagents or glassware can decompose the Vilsmeier reagent.[1] | Ensure all glassware is oven-dried. Use anhydrous N,N-dimethylformamide (DMF) and fresh, high-purity phosphorus oxychloride (POCl₃).[1] Prepare the Vilsmeier reagent at low temperatures (0-5 °C) and use it immediately.[1] |
| Insufficiently Reactive Substrate: Electron-withdrawing groups on the pyrazole ring can decrease its reactivity.[1] | For less reactive pyrazoles, consider using a larger excess of the Vilsmeier reagent or increasing the reaction temperature (e.g., to 70-80 °C or even 120 °C). | |
| Incomplete Reaction: Reaction time or temperature may have been insufficient. | Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed. If the reaction is sluggish, a gradual increase in temperature may be necessary.[1] | |
| Product Decomposition During Work-up: The formylated pyrazole product may be sensitive to harsh work-up conditions.[1] | Perform the quenching of the reaction mixture slowly and carefully onto crushed ice to manage the exothermic reaction.[1] Avoid excessively high temperatures during the work-up. | |
| Formation of a Dark, Tarry Residue | Reaction Overheating: The reaction is exothermic, and excessive heat can lead to polymerization and decomposition of the starting material or product.[1] | Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and the addition of the pyrazole substrate. Utilize an ice bath to effectively manage the reaction temperature.[1] |
| Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions leading to tar formation.[1] | Use purified, high-purity starting materials and anhydrous solvents. | |
| Multiple Products Observed on TLC | Side Reactions: The Vilsmeier reagent can react with other functional groups or positions on the pyrazole ring, especially with prolonged reaction times or high temperatures. | Optimize the stoichiometry of the Vilsmeier reagent; a large excess may lead to side products.[1] Ensure the reaction temperature and time are not excessive.[1] Purify the crude product using column chromatography on silica gel or recrystallization.[1] |
| Difficulty in Isolating the Product | Product is Water-Soluble: The formylated pyrazole may have some solubility in the aqueous layer during the extraction process.[1] | Saturate the aqueous layer with a salt, such as brine, to decrease the polarity of the aqueous phase and improve extraction efficiency. |
| Emulsion Formation During Extraction: This can make the separation of aqueous and organic layers difficult.[1] | Add a small amount of brine or a different organic solvent to break up the emulsion. Centrifugation can also be an effective method for phase separation. |
Frequently Asked Questions (FAQs)
Q1: What is the general work-up procedure for a Vilsmeier-Haack reaction of a pyrazole?
The typical work-up involves carefully pouring the reaction mixture onto a vigorously stirred mixture of crushed ice and water to quench the reaction and hydrolyze the intermediate iminium salt.[1] The resulting mixture is then neutralized with a base, such as a saturated solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH), to a pH of approximately 7.[2] The product is then extracted with an appropriate organic solvent (e.g., chloroform, diethyl ether), and the combined organic layers are dried over an anhydrous salt like magnesium sulfate (MgSO₄).[2] Finally, the solvent is removed under reduced pressure, and the crude product is purified.[2]
Q2: How is the intermediate iminium salt hydrolyzed to the final aldehyde product?
The initial product of the Vilsmeier-Haack reaction is an iminium ion.[3][4] During the work-up, the addition of water leads to the hydrolysis of this iminium salt to the corresponding aldehyde or ketone.[3][4][5][6] This step is crucial for the formation of the final formylated product.
Q3: What are the key safety precautions to consider during the work-up?
The reagents used in the Vilsmeier-Haack reaction are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[1] The quenching step, where the reaction mixture is added to ice/water, is highly exothermic and should be performed slowly and carefully in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[1]
Q4: How can I monitor the progress of the reaction before initiating the work-up?
The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[1] To do this, a small aliquot of the reaction mixture is carefully quenched with a basic solution (like aqueous sodium bicarbonate) and extracted with an organic solvent. The organic extract is then spotted on a TLC plate to observe the disappearance of the starting pyrazole and the appearance of the product spot.[1]
Q5: What are suitable methods for purifying the final formylated pyrazole product?
Common purification techniques for formylated pyrazoles include column chromatography on silica gel and recrystallization.[1] The choice of solvent for recrystallization will depend on the specific properties of the product. For some amino-pyrazoles, recrystallization from ethanol has been reported to be effective.
Experimental Protocols
General Work-up and Purification Procedure for the Vilsmeier-Haack Formylation of a Pyrazole
-
Quenching: After the reaction is deemed complete by TLC analysis, cool the reaction mixture to room temperature. In a separate flask, prepare a vigorously stirred mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice/water mixture.
-
Neutralization: While monitoring the pH, slowly add a saturated aqueous solution of sodium carbonate (Na₂CO₃) or a dilute solution of sodium hydroxide (NaOH) until the mixture reaches a neutral pH (~7).
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., chloroform, ethyl acetate, or diethyl ether).
-
Drying: Combine the organic extracts and dry them over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by either column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), or by recrystallization from a suitable solvent.
Visualizations
Caption: General workflow for the work-up of a Vilsmeier-Haack reaction.
Caption: Decision tree for troubleshooting Vilsmeier-Haack work-up issues.
References
- 1. benchchem.com [benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack_reaction [chemeurope.com]
- 5. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Validation & Comparative
Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1H-Pyrazole-3-carbaldehyde
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of heterocyclic compounds is paramount. 1H-Pyrazole-3-carbaldehyde, a key building block in medicinal chemistry, presents a unique spectroscopic profile. This guide provides a comparative analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, offering insights into its electronic environment and structural nuances in contrast to related aromatic aldehydes.
While experimental ¹H and ¹³C NMR data for this compound is not abundantly available in public spectral databases, analysis of closely related derivatives and the parent pyrazole molecule allows for a detailed predictive comparison. This guide leverages available data for substituted pyrazole carbaldehydes, benzaldehyde, and pyrrole-2-carbaldehyde to provide a comprehensive understanding of the expected spectral features of this compound.
Comparative ¹H NMR Data
The ¹H NMR spectrum provides valuable information about the chemical environment of protons in a molecule. In this compound, the aldehyde proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group. The pyrazole ring protons will exhibit characteristic splitting patterns based on their coupling with neighboring protons.
| Compound | Solvent | Aldehyde H (δ, ppm) | Ring H4 (δ, ppm) | Ring H5 (δ, ppm) | Aromatic/Other H (δ, ppm) |
| This compound (Predicted) | CDCl₃ | ~9.9 - 10.1 | ~6.8 - 7.0 | ~7.7 - 7.9 | - |
| Benzaldehyde[1] | CDCl₃ | 10.00 (s) | - | - | 7.52 (m, 2H, meta), 7.62 (tt, 1H, para), 7.86 (d, 2H, ortho) |
| Pyrrole-2-carbaldehyde | CDCl₃ | 9.50 (s) | 7.01 (m) | 7.19 (m) | 6.34 (m, H3) |
| 5-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde[2] | DMSO-d₆ | 9.96 (s) | - | - | 7.05-7.53 (m, 9H), 2.49 (s, 3H) |
Note: Data for this compound is predicted based on the analysis of related structures. s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, tt = triplet of triplets.
Comparative ¹³C NMR Data
The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms. The carbonyl carbon of the aldehyde group in this compound is expected to have the largest chemical shift. The chemical shifts of the pyrazole ring carbons are influenced by the nitrogen atoms and the aldehyde substituent.
| Compound | Solvent | C=O (δ, ppm) | C3 (δ, ppm) | C4 (δ, ppm) | C5 (δ, ppm) | Aromatic/Other C (δ, ppm) |
| This compound (Predicted) | CDCl₃ | ~185 - 187 | ~145 - 147 | ~112 - 114 | ~135 - 137 | - |
| Benzaldehyde | CDCl₃ | 192.4 | - | - | - | 128.9 (C-meta), 129.7 (C-ortho), 134.4 (C-para), 136.3 (C-ipso) |
| Pyrrole-2-carbaldehyde | CDCl₃ | 179.8 | - | 121.9 | 133.4 | 109.4 (C2), 149.3 (C5) |
| 5-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde[2] | DMSO-d₆ | 186.2 | 151.2 | 123.1 | 138.3 | 13.8 (CH₃), 126.3, 129.5, 129.6, 130.0, 130.3, 132.5, 133.0, 138.1 |
Note: Data for this compound is predicted based on the analysis of related structures.
Experimental Protocols
Standard NMR spectroscopic techniques are employed for the analysis of pyrazole derivatives. The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra.
Sample Preparation:
-
Weigh 5-10 mg of the purified sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Cap the NMR tube securely and ensure the sample is fully dissolved, using gentle vortexing if necessary.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Typically 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Typically 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption line shapes.
-
Apply baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
Caption: Predicted ¹H and ¹³C NMR signal correlations for this compound.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the logical relationships in NMR signal interpretation and the general workflow for NMR analysis.
References
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Pyrazole-3-carbaldehyde
For researchers, scientists, and professionals in drug development, understanding the structural nuances of heterocyclic compounds is paramount. Mass spectrometry serves as a cornerstone analytical technique for elucidating molecular structures by analyzing their fragmentation patterns upon ionization. This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of pyrazole-3-carbaldehyde against its structural isomers and analogues, imidazole-2-carbaldehyde and pyrrole-2-carbaldehyde. The data presented herein, including key fragment ions and their proposed pathways, offers a valuable resource for the identification and characterization of these important chemical entities.
Comparative Fragmentation Analysis
The mass spectrometry fragmentation of pyrazole-3-carbaldehyde and its comparators, imidazole-2-carbaldehyde and pyrrole-2-carbaldehyde, reveals distinct patterns that are indicative of their underlying molecular structures. Under electron ionization (EI), these molecules undergo characteristic bond cleavages and rearrangements, yielding a unique fingerprint of fragment ions.
Pyrazole-3-carbaldehyde, with a molecular weight of 96.09 g/mol , is expected to exhibit a prominent molecular ion peak (M+) at m/z 96. Typical fragmentation of aldehydes involves the loss of a hydrogen atom ([M-1]+) or the entire formyl group ([M-29]+).[1] For pyrazole-3-carbaldehyde, this would correspond to fragments at m/z 95 and m/z 67, respectively. Furthermore, the pyrazole ring is known to undergo characteristic fragmentation through the expulsion of hydrogen cyanide (HCN) or molecular nitrogen (N2).
Imidazole-2-carbaldehyde, also with a molecular weight of 96.09 g/mol , displays a molecular ion peak at m/z 96.[2][3] Its fragmentation is characterized by the loss of a carbon monoxide (CO) molecule, resulting in a significant fragment at m/z 68.[2] Another notable fragment is observed at m/z 41, corresponding to the [C2H3N]+ ion.[2]
Pyrrole-2-carbaldehyde, with a molecular weight of 95.10 g/mol , presents its molecular ion at m/z 95.[4][5] Under electron ionization, alkylated pyrrole derivatives typically show a stable molecular ion.[6] Common fragmentation pathways for pyrrole derivatives can include the loss of substituents and cleavage of the pyrrole ring itself.[6]
The table below summarizes the key mass spectral data for these three heterocyclic aldehydes.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Pyrazole-3-carbaldehyde | C4H4N2O | 96.09 | 96 | 95 ([M-H]+), 67 ([M-CHO]+), 69 ([M-HCN]+), 40 |
| Imidazole-2-carbaldehyde | C4H4N2O | 96.09 | 96[2] | 68 ([M-CO]+)[2], 41 ([C2H3N]+)[2] |
| Pyrrole-2-carbaldehyde | C5H5NO | 95.10 | 95[4][5] | 67 ([M-CO]+), 39 |
Proposed Fragmentation Pathway of Pyrazole-3-carbaldehyde
The fragmentation of pyrazole-3-carbaldehyde under electron ionization is initiated by the removal of an electron to form the molecular ion. This high-energy species then undergoes a series of bond cleavages and rearrangements to yield smaller, stable fragment ions. The proposed pathway highlights the key fragmentation steps, including the characteristic losses from both the aldehyde substituent and the pyrazole ring.
Caption: Proposed fragmentation pathway of pyrazole-3-carbaldehyde.
Experimental Protocols
The following section details a general methodology for acquiring electron ionization mass spectra of heterocyclic aldehydes, ensuring reproducibility and data accuracy.
Sample Preparation: Samples of pyrazole-3-carbaldehyde, imidazole-2-carbaldehyde, and pyrrole-2-carbaldehyde are prepared by dissolving a small amount of the solid compound in a volatile organic solvent, such as methanol or dichloromethane, to a concentration of approximately 1 mg/mL.
Mass Spectrometry Analysis: Mass spectra are acquired using a mass spectrometer equipped with an electron ionization (EI) source.[2] The samples are introduced into the ion source via a direct insertion probe or a gas chromatography (GC) interface.[2]
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV[2]
-
Source Temperature: 200-250 °C
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 35-500
The workflow for a typical mass spectrometry experiment is outlined in the diagram below.
Caption: General workflow for mass spectrometry analysis.
By understanding the distinct fragmentation patterns of pyrazole-3-carbaldehyde and its related heterocyclic aldehydes, researchers can confidently identify these compounds in complex mixtures and gain deeper insights into their chemical properties. This comparative guide serves as a practical reference for the application of mass spectrometry in the fields of chemical synthesis, drug discovery, and materials science.
References
A Comparative Study: Pyrazole-3-carbaldehyde vs. Pyrazole-4-carbaldehyde
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of two key pyrazole isomers.
This guide provides an objective comparison of pyrazole-3-carbaldehyde and pyrazole-4-carbaldehyde, two isomeric heterocyclic aldehydes that serve as crucial building blocks in medicinal chemistry and materials science. While structurally similar, the position of the carbaldehyde group on the pyrazole ring significantly influences their reactivity, spectroscopic properties, and utility in the synthesis of bioactive compounds. This document summarizes key experimental data, provides detailed synthetic protocols, and visualizes a key synthetic pathway to aid researchers in selecting the appropriate isomer for their specific applications.
Synthesis Overview
The synthetic routes to pyrazole-3-carbaldehyde and pyrazole-4-carbaldehyde differ significantly, reflecting the electronic properties of the pyrazole ring. Pyrazole-4-carbaldehydes are commonly synthesized via the Vilsmeier-Haack reaction of the corresponding hydrazones.[1][2] In contrast, the synthesis of pyrazole-3-carbaldehydes often involves multi-step sequences, such as the oxidation of the corresponding alcohol or other miscellaneous methods.[3]
Table 1: Comparison of Synthetic Methodologies
| Feature | Pyrazole-3-carbaldehyde | Pyrazole-4-carbaldehyde |
| Primary Synthetic Route | Oxidation of corresponding alcohols, multi-step synthesis from pyrazole precursors.[3] | Vilsmeier-Haack reaction of hydrazones.[1][2] |
| Starting Materials | Substituted pyrazoles, pyrazole-3-methanol. | Hydrazones derived from methyl ketones and hydrazines.[1][2] |
| Key Reagents | Oxidizing agents (e.g., MnO2, PCC). | Vilsmeier reagent (POCl3/DMF).[1][2] |
| Reaction Conditions | Varies depending on the specific route. | Typically 60-80 °C.[4][5] |
| Typical Yields | Moderate to good, highly dependent on the chosen route. | Good to excellent.[1][4] |
Spectroscopic Properties
The position of the aldehyde functionality leads to distinct differences in the spectroscopic signatures of the two isomers. These differences are particularly evident in their 1H and 13C NMR spectra.
Table 2: Comparative Spectroscopic Data
| Property | Pyrazole-3-carbaldehyde | Pyrazole-4-carbaldehyde |
| Molecular Formula | C4H4N2O | C4H4N2O |
| Molecular Weight | 96.09 g/mol | 96.09 g/mol |
| 1H NMR (δ, ppm) | Aldehyde proton (CHO): ~9.9-10.1, Ring protons: ~7.8-8.0 and ~6.8-7.0 | Aldehyde proton (CHO): ~9.8-10.0, Ring protons: ~8.1-8.3 (singlet) |
| 13C NMR (δ, ppm) | Aldehyde carbon (CHO): ~185, Ring carbons: variable | Aldehyde carbon (CHO): ~183, Ring carbons: variable |
| IR (cm-1) | C=O stretch: ~1680-1700 | C=O stretch: ~1660-1680 |
Chemical Reactivity and Applications
Both pyrazole-3-carbaldehyde and pyrazole-4-carbaldehyde are versatile intermediates in organic synthesis. The aldehyde group in both isomers readily participates in condensation reactions, reductions, and oxidations.[6] However, the electronic environment of the aldehyde group, influenced by its position relative to the ring nitrogen atoms, can affect its reactivity.
Derivatives of both isomers have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] Pyrazole-4-carbaldehyde derivatives, in particular, have been extensively investigated for their potential as anti-inflammatory agents (COX-2 inhibitors), antitubercular, antitumor, anti-parasitic, and antiviral agents.[2]
Experimental Protocols
Synthesis of Pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction
This protocol is a general procedure adapted from the literature for the synthesis of 1,3-disubstituted-1H-pyrazole-4-carbaldehydes.[4][5]
Materials:
-
Substituted hydrazone (1.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (4 mL)
-
Phosphorus oxychloride (POCl3) (3.0 mmol)
-
Crushed ice
-
Dilute sodium hydroxide solution
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
To an ice-cold, stirred solution of the appropriate hydrazone (1.0 mmol) in dry DMF (4 mL), add POCl3 (3.0 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4 hours.
-
After cooling, pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a dilute sodium hydroxide solution.
-
Allow the mixture to stand overnight to facilitate precipitation.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by flash column chromatography using an ethyl acetate-petroleum ether mixture as the eluent.
Synthesis of Pyrazole-3-carbaldehyde (Illustrative Route)
The synthesis of pyrazole-3-carbaldehyde is less direct. One common approach involves the oxidation of 1H-pyrazole-3-methanol.
Materials:
-
1H-pyrazole-3-methanol
-
Manganese dioxide (MnO2)
-
Dichloromethane (CH2Cl2)
Procedure:
-
Dissolve 1H-pyrazole-3-methanol in dichloromethane.
-
Add an excess of activated manganese dioxide to the solution.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.
-
Wash the celite pad with dichloromethane.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude pyrazole-3-carbaldehyde.
-
Purify the product by column chromatography or recrystallization.
Visualized Workflow: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a cornerstone for the synthesis of pyrazole-4-carbaldehydes. The following diagram illustrates the key steps in this process.
References
- 1. degres.eu [degres.eu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
A Comparative Guide to the Spectroscopic Validation of 1,3-Disubstituted-1H-Pyrazole-4-Carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data for the validation of 1,3-disubstituted-1H-pyrazole-4-carbaldehydes, a class of heterocyclic compounds with significant interest in pharmaceutical and materials science.[1][2][3] The structural confirmation of these molecules is paramount, and this document outlines the key spectroscopic signatures observed in Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).
Data Presentation: A Comparative Analysis of Spectroscopic Data
The following tables summarize the characteristic spectroscopic data for various 1,3-disubstituted-1H-pyrazole-4-carbaldehydes, providing a baseline for comparison and validation of newly synthesized compounds.
Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound/Substituents (R¹, R³) | C=O (Aldehyde) Stretch | C=N (Pyrazole Ring) Stretch | C=C (Aromatic) Stretch | C-H (Aromatic) Stretch |
| 1-phenyl, 3-phenyl | ~1675 | ~1597 | ~1504 | ~3055 |
| 1-(substituted phenyl), 3-phenyl | 1660-1680 | 1590-1610 | 1490-1520 | 3050-3070 |
| 1-(2-(substituted phenoxy)acetyl), 3-(2,4-dichlorophenyl) | 1670-1690 | 1580-1600 | 1480-1510 | 3060-3080 |
Data compiled from various sources, including theoretical and experimental findings.[1][4][5]
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (δ, ppm)
| Compound/Substituents (R¹, R³) | H-5 (Pyrazole Ring) | CHO (Aldehyde) | Aromatic Protons | Other Substituent Protons |
| 1-phenyl, 3-phenyl | ~8.5 | ~9.9 | 7.2 - 8.0 | - |
| 1-(4-chlorophenyl), 3-phenyl | 8.45 | 9.88 | 7.3 - 7.9 | - |
| 1-(4-methylphenyl), 3-phenyl | 8.42 | 9.85 | 7.1 - 7.8 | 2.4 (CH₃) |
| 1-(2-(substituted phenoxy)acetyl), 3-(2,4-dichlorophenyl) | 8.3 - 8.6 | 9.7 - 10.0 | 6.9 - 7.8 | 5.1-5.3 (O-CH₂-C=O) |
Chemical shifts are reported in parts per million (ppm) relative to a standard reference.[6][7]
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (δ, ppm)
| Compound/Substituents (R¹, R³) | C-4 (Pyrazole Ring) | C-5 (Pyrazole Ring) | C=O (Aldehyde) | Aromatic Carbons |
| 1-phenyl, 3-phenyl | ~120 | ~140 | ~185 | 120 - 140 |
| 1-(4-chlorophenyl), 3-phenyl | ~121 | ~141 | ~184 | 122 - 142 |
| 1-(4-methylphenyl), 3-phenyl | ~119 | ~139 | ~185 | 119 - 141 (CH₃ ~21) |
| 1-(2-(substituted phenoxy)acetyl), 3-(2,4-dichlorophenyl) | ~122 | ~142 | ~183 | 115 - 145 |
¹³C NMR data provides crucial information on the carbon framework of the molecule.[8][9]
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound/Substituents (R¹, R³) | Molecular Ion [M]⁺ | Key Fragmentation Patterns |
| 1,3-diphenyl-1H-pyrazole-4-carbaldehyde | 248.28 | Loss of -CHO, fragmentation of phenyl rings |
| General 1,3-disubstituted derivatives | Varies | Cleavage of substituent groups, fragmentation of the pyrazole ring |
Mass spectrometry confirms the molecular weight and provides insights into the compound's structure through fragmentation analysis.[7][10]
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific compound and available instrumentation.
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Methodology:
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹.
-
Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the aldehyde C=O stretch, pyrazole ring C=N and C=C stretches, and aromatic C-H stretches.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.
-
Data Acquisition: The NMR tube is placed in the spectrometer. Both ¹H and ¹³C NMR spectra are acquired.
-
Analysis: The chemical shifts (δ), signal multiplicities (singlet, doublet, triplet, etc.), and integration values in the ¹H NMR spectrum are analyzed to determine the number and connectivity of protons. The chemical shifts in the ¹³C NMR spectrum are used to identify the different carbon environments in the molecule.[6][12]
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Methodology:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: The sample is ionized using a suitable technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The detector records the abundance of each ion.
-
Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak, which corresponds to the molecular weight of the compound, and the fragmentation pattern, which provides structural information.[7][11]
-
Mandatory Visualizations
Workflow for Spectroscopic Validation
The following diagram illustrates the general workflow for the spectroscopic validation of 1,3-disubstituted-1H-pyrazole-4-carbaldehydes.
Caption: General workflow for the synthesis and spectroscopic validation of pyrazole derivatives.
Logical Relationship of Spectroscopic Data
This diagram illustrates how the data from different spectroscopic techniques are integrated to confirm the chemical structure.
Caption: Integration of data from multiple spectroscopic techniques for structure confirmation.
References
- 1. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. nanobioletters.com [nanobioletters.com]
- 8. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jpsionline.com [jpsionline.com]
- 12. youtube.com [youtube.com]
Confirming the Structure of Pyrazole-Based Schiff Bases: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the precise structural confirmation of newly synthesized pyrazole-based Schiff bases is a critical step in ensuring the validity of further studies and the development of potential therapeutic agents. This guide provides a comparative overview of the key experimental techniques employed for this purpose, supported by experimental data and detailed protocols.
The structural elucidation of these compounds relies on a combination of spectroscopic and crystallographic techniques, each providing unique and complementary information. While spectroscopic methods offer insights into the functional groups and connectivity of atoms, single-crystal X-ray diffraction provides the definitive three-dimensional arrangement of the molecule.
Spectroscopic and Crystallographic Data Comparison
The following table summarizes typical data obtained from various analytical techniques used to characterize pyrazole-based Schiff bases. This data is crucial for confirming the formation of the imine (-C=N-) bond and the overall molecular structure.
| Technique | Parameter | Typical Value/Observation | Information Provided |
| ¹H NMR | Azomethine proton (-CH=N-) chemical shift (δ) | 8.5 - 9.5 ppm (singlet) | Confirms the formation of the Schiff base imine bond.[1][2] |
| Aromatic protons chemical shift (δ) | 7.0 - 8.5 ppm (multiplets) | Indicates the presence and substitution pattern of aromatic rings. | |
| Pyrazole ring protons chemical shift (δ) | Varies depending on substitution | Confirms the integrity of the pyrazole moiety. | |
| NH/OH protons chemical shift (δ) | Varies, often broad singlets, D₂O exchangeable | Indicates the presence of amine or hydroxyl groups.[3] | |
| ¹³C NMR | Azomethine carbon (-C=N-) chemical shift (δ) | 158 - 165 ppm | Further confirms the imine bond formation.[1] |
| Pyrazole ring carbons chemical shift (δ) | Varies depending on substitution | Provides information on the carbon skeleton of the pyrazole ring. | |
| FT-IR | Imine (-C=N-) stretching frequency (ν) | ~1600 - 1640 cm⁻¹ | Characteristic absorption band confirming the Schiff base linkage.[1] |
| C=O stretching frequency (ν) | ~1650 - 1700 cm⁻¹ | Indicates the presence of a carbonyl group, often from the pyrazole precursor.[2] | |
| N-H/O-H stretching frequency (ν) | ~3100 - 3500 cm⁻¹ (often broad) | Indicates the presence of amine or hydroxyl functional groups. | |
| Mass Spec. | Molecular Ion Peak (M⁺ or [M+H]⁺) | Corresponds to the calculated molecular weight | Determines the molecular mass of the synthesized compound.[3] |
| Single-Crystal X-ray Diffraction | Bond Lengths & Angles | Precise measurements (e.g., C=N bond length ~1.28 Å) | Provides the definitive 3D molecular structure and confirms connectivity.[4][5] |
| Crystal System & Space Group | e.g., Monoclinic, P2₁/c | Describes the packing of molecules in the solid state.[4][6] |
Experimental Workflow for Structural Confirmation
The following diagram illustrates a typical workflow for the synthesis and structural confirmation of a pyrazole-based Schiff base.
Caption: Workflow for Synthesis and Structural Confirmation.
Key Experimental Protocols
Below are detailed methodologies for the principal techniques used in the structural confirmation of pyrazole-based Schiff bases.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To identify the chemical environment of hydrogen and carbon atoms in the molecule.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is typically used.[7][8]
-
Sample Preparation: 5-10 mg of the purified Schiff base is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is commonly used as an internal standard.
-
Data Acquisition:
-
¹H NMR: A standard proton spectrum is acquired. The appearance of a singlet peak in the range of δ 8.5-9.5 ppm is a strong indication of the formation of the azomethine (-CH=N-) proton.[1][2]
-
¹³C NMR: A proton-decoupled carbon spectrum is acquired. The resonance for the imine carbon typically appears in the δ 158-165 ppm region.[1]
-
-
Data Analysis: Chemical shifts, integration values, and coupling patterns are analyzed to elucidate the complete structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: An FT-IR spectrometer is used.
-
Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Data Analysis: The presence of a characteristic absorption band around 1600-1640 cm⁻¹ is indicative of the C=N stretching vibration of the imine group, confirming the formation of the Schiff base.[1] Other important bands to note are those for C=O, N-H, and O-H stretching.
Single-Crystal X-ray Diffraction
-
Objective: To determine the precise three-dimensional structure of the molecule in the solid state.
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) is required.
-
Sample Preparation: A high-quality single crystal of the pyrazole-based Schiff base is carefully selected and mounted on the diffractometer. Crystals are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent.[5]
-
Data Acquisition: The crystal is irradiated with X-rays, and the diffraction pattern is collected.
-
Data Analysis: The collected data is used to solve and refine the crystal structure, providing precise bond lengths, bond angles, and the overall molecular conformation.[4][5] This technique is considered the gold standard for unambiguous structure determination.
Concluding Remarks
A multi-faceted approach combining various spectroscopic techniques and, where possible, single-crystal X-ray diffraction is essential for the robust structural confirmation of pyrazole-based Schiff bases. The data presented in this guide serves as a valuable reference for researchers in the field, enabling them to confidently characterize their synthesized compounds and proceed with further investigations into their biological and chemical properties.
References
- 1. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
- 2. Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper( ii ) complexes as potential therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06008G [pubs.rsc.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Isolation, characterization and x-ray structure determination of the schiff base ligand: 5-methyl-2-phenyl-4-[phenyl-(4-phenyl-thiazol-2-ylamino)-methylene]-2,4-dihydro-pyrazol-3-one [scielo.org.za]
- 6. tandfonline.com [tandfonline.com]
- 7. jetir.org [jetir.org]
- 8. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Methods for Purity Assessment of 1H-Pyrazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control in the synthesis and development of pharmaceutical intermediates and active pharmaceutical ingredients. 1H-Pyrazole-3-carbaldehyde is a key building block in the synthesis of various biologically active molecules. This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for assessing its purity, complete with experimental protocols and supporting data to aid in method selection and development.
Introduction to HPLC in Purity Assessment
Reverse-phase HPLC (RP-HPLC) is a widely adopted technique for the purity analysis of small organic molecules like this compound due to its versatility and compatibility with a broad range of compounds. The choice of stationary phase, mobile phase composition, and detector settings are crucial for achieving optimal separation of the main compound from potential impurities. This guide explores three common RP-HPLC approaches, detailing their respective strengths and considerations.
While specific validated methods for this compound are not extensively published, the methods presented here are based on established principles for analyzing pyrazole derivatives and other heterocyclic aldehydes.[1][2][3]
Comparison of HPLC Methods
The following table summarizes three distinct RP-HPLC methods that can be employed for the purity analysis of this compound. These methods vary in their mobile phase additives, which can significantly impact selectivity and peak shape.
| Parameter | Method A: Acetonitrile/Water with TFA | Method B: Methanol/Water with Formic Acid | Method C: Acetonitrile/Water with Phosphoric Acid |
| Stationary Phase | C18, 5 µm, 4.6 x 150 mm | C18, 5 µm, 4.6 x 150 mm | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Methanol | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Elution Mode | Isocratic (e.g., 40% B) or Gradient | Isocratic (e.g., 50% B) or Gradient | Isocratic (e.g., 40% B) or Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | 30 °C | 25 °C |
| Detection Wavelength | 210 nm | 210 nm | 210 nm |
| Injection Volume | 10 µL | 10 µL | 10 µL |
| Pros | Good peak shape for basic impurities, volatile modifier (MS-compatible).[2] | MS-compatible, less aggressive than TFA.[4] | Excellent peak shape, stable baseline.[1] |
| Cons | TFA can be corrosive and may irreversibly bind to the stationary phase. | May provide less peak sharpening than TFA. | Not MS-compatible, non-volatile.[1] |
Experimental Protocols
Below are detailed experimental protocols for the three compared HPLC methods.
Method A: Acetonitrile/Water with Trifluoroacetic Acid (TFA)
This method is often a good starting point for polar analytes and can provide excellent peak symmetry.
1. Materials and Reagents:
-
This compound reference standard and sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA), HPLC grade
2. Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% TFA in water (v/v)
-
Mobile Phase B: 0.1% TFA in acetonitrile (v/v)
-
Elution: Isocratic at 60% A and 40% B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detector: UV at 210 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
Method B: Methanol/Water with Formic Acid
This method is a good alternative when mass spectrometry (MS) compatibility is required.
1. Materials and Reagents:
-
This compound reference standard and sample
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid, HPLC grade
2. Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Formic Acid in water (v/v)
-
Mobile Phase B: 0.1% Formic Acid in methanol (v/v)
-
Elution: Isocratic at 50% A and 50% B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: UV at 210 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
Method C: Acetonitrile/Water with Phosphoric Acid
This method often provides a very stable baseline and is excellent for routine quality control where MS compatibility is not needed.[1]
1. Materials and Reagents:
-
This compound reference standard and sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid, HPLC grade
2. Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Phosphoric Acid in water (v/v)
-
Mobile Phase B: Acetonitrile
-
Elution: Isocratic at 60% A and 40% B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detector: UV at 210 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
Visualizing the HPLC Workflow and Method Comparison
The following diagrams illustrate the general workflow for HPLC purity assessment and a comparison of the key parameters of the discussed methods.
Caption: General workflow for HPLC purity assessment of this compound.
Caption: Comparison of key parameters for the three HPLC methods.
Considerations for Method Development and Validation
When selecting and developing an HPLC method for purity assessment, several factors should be considered:
-
Potential Impurities: The synthesis of this compound may result in impurities such as starting materials, by-products from side reactions (e.g., over-oxidation to carboxylic acid), or degradation products. The chosen HPLC method should be able to resolve the main peak from all potential and actual impurities.
-
Method Validation: Once a suitable method is selected, it should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[2]
-
Reactive Nature of Aldehydes: Aldehydes can be susceptible to degradation. Care should be taken during sample preparation and analysis to avoid conditions that might alter the purity profile.[5] Using the mobile phase as the sample diluent is generally recommended to ensure compatibility.[2]
This guide provides a starting point for developing a robust HPLC method for the purity assessment of this compound. The optimal method will depend on the specific impurity profile of the sample and the analytical requirements of the laboratory.
References
- 1. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. ijcpa.in [ijcpa.in]
- 3. helixchrom.com [helixchrom.com]
- 4. Separation of 6-(4-Methylbenzoyl)pyridine-2-carbaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Comparative Guide to Pyrazole Synthesis: Conventional vs. Microwave-Assisted Methods
For researchers, scientists, and drug development professionals, the efficient synthesis of pyrazole scaffolds is a critical aspect of discovery and optimization. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals. This guide provides an objective comparison of conventional and microwave-assisted methods for pyrazole synthesis, supported by experimental data and detailed protocols to inform methodological choices.
Performance Comparison: A Quantitative Overview
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to significantly reduced reaction times and improved yields compared to classical heating methods. The following table summarizes key quantitative data from comparative studies on pyrazole synthesis.
| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis (MAOS) | Reference(s) |
| Reaction Time | 1 - 9 hours | 2 - 15 minutes | [1][2][3] |
| Yield | 48 - 90% | 62 - 98% | [1][2][3] |
| Temperature | 75 - 118°C (Reflux) | 60 - 120°C | [1][2][4][5] |
| Energy Source | External heating (e.g., oil bath, heating mantle) | Microwave irradiation | [6] |
| Heating Mechanism | Conduction and convection (slow, inefficient) | Direct coupling with molecules (rapid, efficient) | [6] |
The advantages of MAOS include significantly shorter reaction times and increased yields, making it an attractive option for the synthesis of pyrazole compounds.[1][2] Microwave chemistry has transformed organic synthesis by offering more sustainable protocols that can overcome the limitations of conventional heating methods.[5][7] These innovative methodologies not only reduce reaction times and temperatures but also achieve higher yields.[7]
Experimental Protocols
Below are detailed methodologies for the synthesis of pyrazole derivatives using both conventional and microwave-assisted techniques.
Conventional Synthesis: Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis, first reported in 1883, is a classic method involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8]
Materials:
-
1,3-dicarbonyl compound (e.g., ethyl acetoacetate) (1 equivalent)
-
Hydrazine derivative (e.g., phenylhydrazine) (1 equivalent)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a reflux condenser.
-
Add the hydrazine derivative to the solution. The addition may be exothermic.[8]
-
Heat the reaction mixture to reflux (typically 75-118°C) and maintain for 1 to 9 hours.[1][2][3][8]
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure pyrazole derivative.[8]
Microwave-Assisted Synthesis
This protocol illustrates a general procedure for the microwave-assisted synthesis of pyrazoles.
Materials:
-
1,3-dicarbonyl compound or α,β-unsaturated ketone (1 equivalent)[5][9]
-
Solvent (e.g., ethanol, acetic acid, or solvent-free)[5][10]
-
Microwave vial with a stir bar
Procedure:
-
In a designated microwave vial, combine the 1,3-dicarbonyl compound (or α,β-unsaturated ketone), the hydrazine derivative, and the solvent (if applicable).
-
Seal the vial securely with a cap.
-
Place the vial inside the microwave reactor.
-
Set the reaction parameters: temperature (e.g., 60-120°C), power (e.g., 50-420 W), and reaction time (e.g., 2-15 minutes).[1][2][10]
-
Start the microwave irradiation with stirring.
-
After the reaction is complete, allow the vial to cool to a safe temperature.
-
Open the vial in a fume hood.
-
Isolate the product. If a solid has formed, it can be collected by filtration. Otherwise, the solvent is removed, and the product is purified, typically by recrystallization.[10]
Workflow Comparison
The following diagram illustrates the key differences in the experimental workflows for conventional and microwave-assisted pyrazole synthesis.
Caption: A comparison of the experimental workflows for conventional and microwave-assisted pyrazole synthesis.
Conclusion
Microwave-assisted synthesis offers a compelling alternative to conventional heating methods for the synthesis of pyrazole derivatives. The primary advantages of MAOS are a dramatic reduction in reaction time and often an improvement in product yield.[1][3] While conventional methods are well-established and do not require specialized equipment, the efficiency and speed of microwave synthesis make it a highly attractive option for rapid library synthesis and methodology development in modern chemical research.
References
- 1. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 6. eresearchco.com [eresearchco.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Pyrazole Aldehyde Isomers
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse biological activities. The introduction of a formyl (aldehyde) group to this heterocyclic ring system gives rise to pyrazole aldehyde isomers, which serve as versatile synthons for the synthesis of a wide array of pharmacologically active compounds. This guide provides a comparative overview of the anticancer, antifungal, and antimicrobial activities of pyrazole aldehyde isomers, with a focus on pyrazole-3-carbaldehyde, pyrazole-4-carbaldehyde, and pyrazole-5-carbaldehyde derivatives. The biological efficacy of these isomers is often influenced by the position of the aldehyde group, which impacts the molecule's electronic properties, steric hindrance, and potential for intermolecular interactions with biological targets.
Comparative Biological Activity Data
The following tables summarize the available quantitative data on the biological activities of various pyrazole aldehyde derivatives. It is important to note that direct comparative studies of the unsubstituted parent isomers are limited in the available literature. The data presented here is from studies on derivatives, which provides valuable insights into the potential of each isomeric class.
Anticancer Activity
The anticancer potential of pyrazole aldehyde derivatives has been extensively investigated against various cancer cell lines. The data suggests that the substitution pattern on the pyrazole ring, in addition to the position of the aldehyde group, plays a crucial role in determining the cytotoxic efficacy.
| Compound/Derivative | Isomer Position | Cell Line | IC50 (µM) | Reference |
| 1-(4-Substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives | 4-carbaldehyde | Various | - | [1] |
| Biphenyl-substituted pyrazole chalcones linked to a pyrrolidine ring | Not specified | MCF-7 | 0.17 | [2] |
| Pyrazolo[3,4-d]pyrimidine derivatives | 3,4-fused | MCF-7 | 11 - 12 | [3] |
Note: A lower IC50 value indicates greater potency.
Antifungal Activity
Pyrazole aldehyde derivatives have demonstrated significant potential as antifungal agents, with their mechanism of action often attributed to the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.
| Compound/Derivative | Isomer Position | Fungal Strain | EC50 (µg/mL) | Reference |
| Isoxazolol pyrazole carboxylate derivative | Not specified | Rhizoctonia solani | 0.37 | [4] |
| Pyrazole carboxamide derivatives | Not specified | Various | - | [4] |
| 1,3,4-Oxadiazole derivatives from pyrazole-4-carbaldehyde | 4-carbaldehyde | E. turcicum | 32.25 - 50.48 | [5] |
| Pyrazole analogues containing the aryl trifluoromethoxy group | Not specified | F. graminearum | 0.0530 (µM) | [6] |
Note: A lower EC50 value indicates greater potency.
Antimicrobial Activity
The antimicrobial spectrum of pyrazole aldehydes encompasses a range of Gram-positive and Gram-negative bacteria. The structural modifications of the pyrazole aldehyde core are pivotal in enhancing their antibacterial potency.
| Compound/Derivative | Isomer Position | Bacterial Strain | MIC (µg/mL) | Reference |
| 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehyde derivatives | 4-carbaldehyde | S. aureus, E. coli | - | [7] |
| 3-(2,4-dichlorophenyl)-1-(2-(substituted phenoxy)acetyl)-1H-pyrazole-4-carbaldehyde | 4-carbaldehyde | Various | - | [8] |
| 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one | 4-carbonyl | E. coli, S. aureus | - | [9] |
| Pyrazolyl–thiazole derivatives of thiophene | 4-carbaldehyde | Various | - | [10] |
Note: A lower MIC value indicates greater potency.
Experimental Protocols
Detailed methodologies for the key experiments cited in the biological activity tables are provided below. These protocols are fundamental for the evaluation and comparison of the efficacy of pyrazole aldehyde isomers and their derivatives.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Experimental Workflow:
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole aldehyde derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC50).
Mycelium Growth Inhibition Assay for Antifungal Activity
This assay is used to determine the efficacy of compounds in inhibiting the growth of filamentous fungi.
Experimental Workflow:
Protocol:
-
Media Preparation: Prepare potato dextrose agar (PDA) and amend it with various concentrations of the pyrazole aldehyde derivatives.
-
Inoculation: Place a mycelial plug from a fresh fungal culture onto the center of each agar plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the specific fungus until the mycelium in the control plate reaches the edge.
-
Measurement: Measure the diameter of the fungal colony in both control and treated plates.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition and determine the effective concentration required to inhibit 50% of growth (EC50).
Broth Microdilution Method for Antimicrobial Activity
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Experimental Workflow:
Protocol:
-
Compound Dilution: Perform serial dilutions of the pyrazole aldehyde derivatives in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways
The biological activities of pyrazole aldehyde isomers and their derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.
COX-2 Inhibition Pathway (Anti-inflammatory Activity)
Many pyrazole-containing compounds, including the well-known drug Celecoxib, exhibit anti-inflammatory properties by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins (PGs), which are potent inflammatory mediators.
Ergosterol Biosynthesis Inhibition Pathway (Antifungal Activity)
The antifungal activity of many azole compounds, a class to which pyrazoles belong, is primarily due to the inhibition of the enzyme lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Its disruption leads to increased membrane permeability and ultimately, fungal cell death.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. jpsionline.com [jpsionline.com]
- 9. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Silico Analysis of Pyrazole Carbaldehyde Derivatives as Anti-Inflammatory Agents
An objective guide for researchers and drug development professionals on the computational evaluation of 3-phenyl-5-aryl-4,5-dihydro-1H-pyrazole-1-carbaldehyde derivatives as potential COX-2 inhibitors.
In the quest for novel anti-inflammatory drugs with improved efficacy and reduced side effects, pyrazole carbaldehyde derivatives have emerged as a promising class of compounds. Their potential to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade, has been a focal point of recent research. This guide provides a comparative overview of the in silico and computational analysis of a series of 3-phenyl-5-aryl-4,5-dihydro-1H-pyrazole-1-carbaldehyde derivatives, offering valuable insights for researchers and drug development professionals.
Molecular Docking Analysis against COX-2
Molecular docking studies are instrumental in predicting the binding affinity and interaction patterns of small molecules with their protein targets. In a notable study, a series of 3-phenyl-5-aryl-4,5-dihydro-1H-pyrazole-1-carbaldehyde derivatives were docked into the active site of the COX-2 enzyme to elucidate their potential as inhibitors. The binding energies and key interactions of three representative compounds are summarized below.
| Compound ID | Substituent (Aryl Group) | Binding Energy (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |
| 4a | Phenyl | -67.10 | Tyr385, Ser530 | Val349, Leu352, Tyr385, Phe518, Gly526, Ala527 |
| 4c | 4-Chlorophenyl | -62.95 | Tyr385, Ser530 | Val349, Leu352, Tyr385, Phe518, Gly526, Ala527 |
| 4h | 4-Methoxyphenyl | -75.34 | Tyr385, Ser530 | Val349, Leu352, Tyr385, Phe518, Gly526, Ala527 |
In Silico Analysis Workflow
The computational evaluation of drug candidates typically follows a structured workflow, beginning with the design and optimization of the lead compounds, followed by predictive modeling of their biological activity and pharmacokinetic properties.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of computational studies. The following sections outline the typical protocols employed for the in silico analysis of pyrazole carbaldehyde derivatives.
Molecular Docking Protocol
The molecular docking simulations for the 3-phenyl-5-aryl-4,5-dihydro-1H-pyrazole-1-carbaldehyde derivatives were performed to predict their binding modes and affinities for the COX-2 enzyme.[1][2]
-
Protein Preparation: The three-dimensional crystal structure of the target protein, COX-2, is obtained from the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges to the amino acid residues. The active site for docking is defined based on the co-crystallized ligand or known binding pocket information.
-
Ligand Preparation: The 2D structures of the pyrazole carbaldehyde derivatives are drawn using chemical drawing software and converted to 3D structures. Energy minimization of the ligands is performed using a suitable force field to obtain stable conformations.
-
Docking Simulation: A molecular docking program is used to perform the docking calculations. The prepared ligands are docked into the defined active site of the prepared protein. The docking algorithm explores various possible conformations and orientations of the ligand within the binding pocket and scores them based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The docking results are analyzed to identify the best-docked poses for each ligand based on the docking scores and binding energies. The interactions between the ligands and the protein, including hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the molecular basis of their binding.
ADMET Prediction
While specific ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) data for the compared anti-inflammatory pyrazole carbaldehyde derivatives were not available in the reviewed literature, the general methodology for such predictions is as follows.[3][4][5] In silico ADMET prediction is a critical step in early-stage drug discovery to assess the pharmacokinetic and safety profiles of potential drug candidates. Various computational tools and web servers are available for this purpose.
The prediction of ADMET properties is typically based on the physicochemical properties of the molecules, such as molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and topological polar surface area. These properties are often evaluated against established guidelines like Lipinski's Rule of Five to assess the "drug-likeness" of the compounds.[6][7]
Density Functional Theory (DFT) Analysis
DFT calculations are employed to understand the electronic properties of molecules, which can provide insights into their reactivity and stability.[8][9][10][11][12] For pyrazole carbaldehyde derivatives, DFT studies can be used to calculate quantum chemical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key parameter that provides information about the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally indicates higher reactivity. These calculations are typically performed using quantum chemistry software packages with appropriate basis sets. While specific DFT data for the compared anti-inflammatory compounds were not found in the searched literature, this methodology is widely applied in the computational analysis of pyrazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ajol.info [ajol.info]
- 4. Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asrjetsjournal.org [asrjetsjournal.org]
A Comparative Guide to the DNA-Binding Interactions of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The targeting of DNA is a cornerstone of many therapeutic strategies, particularly in oncology. Small molecules that can bind to DNA with high affinity and specificity are of significant interest for their potential to modulate gene expression and other DNA-dependent processes. Among the diverse heterocyclic scaffolds explored for this purpose, pyrazole derivatives have emerged as a promising class of DNA-binding agents. Their versatile synthesis allows for extensive structural modifications, enabling the fine-tuning of their DNA interaction profiles. This guide provides a comparative overview of the DNA-binding interactions of various pyrazole derivatives, supported by experimental data and detailed methodologies.
Comparative Analysis of DNA-Binding Properties
The interaction of pyrazole derivatives with DNA can occur through several modes, including intercalation between base pairs, binding within the minor or major grooves, or a combination of these. The specific mode and affinity of binding are dictated by the structural features of the pyrazole derivative, such as the nature and position of substituents on the pyrazole ring. The following table summarizes the DNA-binding characteristics of representative pyrazole derivatives from recent studies.
| Derivative Class | Specific Compound(s) | DNA Binding Mode | Binding Constant (K) M⁻¹ | Key Findings & Other Notes |
| 1H-Pyrazole-3-carboxamides | pym-5 | Minor Groove Binding | 1.06 x 10⁵ | Demonstrated the highest DNA-binding affinity in its series and induced conformational changes in DNA. Also exhibited DNA cleavage activity.[1][2] |
| pym-55, pym-n, pyz-5 | Minor Groove Binding | N/A (Binding energy predicted) | Molecular docking suggested weaker binding affinities compared to pym-5, correlating with steric and electronic factors.[1] | |
| 1,3,5-Triphenyl Pyrazoles | Compounds 5e and 5q | Minor Groove Binding | N/A | Showed significant antitumor activity. The presence of positive charges on the side chains was highlighted as important for DNA binding.[3][4] |
| Hybrid Pyrazole Analogues | Hybrid 24 | Minor Groove Alkylation | N/A (IC₅₀ = 7.4 nM) | A hybrid of a pyrazole analogue of the cyclopropylpyrroloindole (CPI) subunit and distamycin A, showing potent and sequence-specific DNA alkylating activity.[5] |
| Anthrapyrazole Emodin Derivatives | Mono-cationic alkyl side chain derivatives | Intercalation (inferred) | Significantly higher than emodin | These derivatives exhibited much more potent cytotoxicity against tumor cells compared to the parent compound, emodin.[6] |
| Polysubstituted Pyrazoles | Compound 59 | Minor Groove Binding | N/A (Displaced 90.14% of methyl green) | Showed higher anticancer activity against HepG2 cells than cisplatin and demonstrated strong DNA binding affinity.[7] |
Experimental Protocols
The characterization of DNA-binding interactions of pyrazole derivatives involves a combination of spectroscopic and biophysical techniques. Below are detailed methodologies for key experiments frequently cited in the literature.
UV-Visible Absorption Spectroscopy
This technique is used to monitor the changes in the absorption spectrum of a pyrazole derivative upon its interaction with DNA.
-
Objective: To determine the binding mode (intercalation or groove binding) and calculate the binding constant.
-
Protocol:
-
Prepare a stock solution of the pyrazole derivative in a suitable buffer (e.g., Tris-HCl/NaCl buffer, pH 7.4).
-
Prepare a stock solution of calf thymus DNA (CT-DNA) in the same buffer. The concentration of CT-DNA is typically determined spectrophotometrically using the absorbance at 260 nm (ε = 6600 M⁻¹ cm⁻¹).
-
Titrate a fixed concentration of the pyrazole derivative with increasing concentrations of CT-DNA.
-
Record the UV-Vis absorption spectrum (typically in the range of 200-500 nm) after each addition of DNA and incubation to allow the system to reach equilibrium.
-
Analyze the spectral changes. Hypochromism (decrease in absorbance) and a red shift (bathochromic shift) in the absorption maximum are indicative of intercalation, while hypochromism with a smaller or no shift can suggest groove binding.
-
The binding constant (K) can be calculated by fitting the absorbance data to the Wolfe-Shimer equation or similar models.
-
Fluorescence Spectroscopy
Fluorescence quenching assays are employed to study the binding of pyrazole derivatives to DNA, often using a fluorescent probe that binds to DNA, such as ethidium bromide (EB).
-
Objective: To investigate the ability of a pyrazole derivative to displace a DNA-bound fluorescent probe, thereby inferring its binding interaction.
-
Protocol:
-
Prepare a solution of a DNA-ethidium bromide (EB) complex by incubating CT-DNA with EB in a buffer.
-
Record the initial fluorescence emission spectrum of the DNA-EB complex (excitation typically around 480 nm, emission scan from 500 to 700 nm).
-
Add increasing concentrations of the pyrazole derivative to the DNA-EB complex solution.
-
After each addition and incubation, record the fluorescence emission spectrum.
-
A decrease in the fluorescence intensity of the DNA-EB complex indicates that the pyrazole derivative is displacing EB from its binding site on DNA, suggesting a competitive binding interaction, often intercalation.
-
The quenching data can be analyzed using the Stern-Volmer equation to determine the quenching constant.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for detecting conformational changes in DNA upon the binding of a small molecule.
-
Objective: To determine the effect of pyrazole derivative binding on the secondary structure of DNA.
-
Protocol:
-
Prepare a solution of CT-DNA in a suitable buffer.
-
Record the CD spectrum of DNA alone in the range of 220-320 nm. The spectrum of B-form DNA is characterized by a positive band around 275 nm and a negative band around 245 nm.
-
Add the pyrazole derivative to the DNA solution at various molar ratios.
-
Record the CD spectrum after each addition and incubation.
-
Changes in the intensity and position of the CD bands of DNA indicate alterations in its conformation. For instance, an increase in the positive band and a shift in the negative band can be associated with intercalation, while changes in the negative band with minimal effect on the positive band might suggest groove binding.
-
Visualizing the Process and Pathways
To better understand the experimental workflow and the potential biological implications of DNA binding by pyrazole derivatives, the following diagrams are provided.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Pyrazole Derivatives as Promising DNA-Binding Agents and Evaluation of Antitumor and Antitopoisomerases I/II Activities [jstage.jst.go.jp]
- 4. Synthesis of Novel Pyrazole Derivatives as Promising DNA-Binding Agents and Evaluation of Antitumor and Antitopoisomerases I/II Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, DNA binding, and biological evaluation of water-soluble hybrid molecules containing two pyrazole analogues of the alkylating cyclopropylpyrroloindole (CPI) subunit of the antitumor agent CC-1065 and polypyrrole minor groove binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, DNA binding and cytotoxicity of new pyrazole emodin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1H-Pyrazole-3-carbaldehyde
For researchers, scientists, and professionals in drug development, the responsible disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of 1H-Pyrazole-3-carbaldehyde, a heterocyclic aldehyde commonly used in organic synthesis. Adherence to these protocols is crucial for minimizing risks and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of the compound and its associated waste should be conducted in a well-ventilated area or within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2][3][4]
Core Principle: Professional Hazardous Waste Management
The primary and most critical directive for the disposal of this compound is that it must be treated as hazardous waste.[5][6] Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular solid waste.[3][5][7] Due to its potential harm to aquatic life with long-lasting effects, preventing its entry into the environment is a key priority.[5][8] The recommended and safest method of disposal is through a licensed and certified chemical waste disposal company.[1][2][5]
Step-by-Step Disposal Protocol
1. Waste Segregation: Proper segregation is the foundational step in safe chemical waste management.[1]
-
Solid Waste: Unused or expired solid this compound, along with contaminated materials such as weighing paper, pipette tips, and gloves, should be collected in a designated, clearly labeled, and sealable container for solid chemical waste.[1][2]
-
Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix these solutions with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1]
2. Container Selection and Labeling: The integrity and clear labeling of waste containers are crucial for safe handling, storage, and transport.
-
Use containers that are chemically compatible with this compound and any solvents used.
-
Ensure containers are in good condition, free from leaks, and have a secure, tight-fitting lid.
-
The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".
3. Spill Management: In the event of a spill, prompt and safe cleanup is essential.
-
Wearing appropriate PPE, sweep or vacuum up the spilled solid material, taking care to avoid generating dust.[3][5]
-
Place the collected material into a suitable, labeled container for hazardous waste disposal.[3]
-
After the bulk of the spill is removed, the area should be decontaminated with a suitable solvent or a large amount of water. Prevent the runoff from entering drains.[3]
4. Disposal of Empty Containers: Empty containers that previously held this compound must also be managed carefully.
-
Containers should be triple-rinsed with a suitable solvent (such as water or another solvent in which the compound is soluble).[9][10][11]
-
The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous liquid waste.[10]
-
Once properly decontaminated, the empty container can typically be disposed of as regular waste, though it is advisable to deface the original label first.[10]
Quantitative Disposal Parameters
| Parameter | Guideline | Citation |
| Disposal Method | High-temperature incineration with afterburner and scrubber | [2][5] |
| Drain Disposal | Strictly prohibited | [3][5][7] |
| Waste Classification | Hazardous Waste | [5][6] |
| Environmental Hazard | Harmful to aquatic life with long-lasting effects | [5][8] |
| Container Rinsing | Triple-rinse with a suitable solvent | [9][10][11] |
| Rinsate Disposal | Collect as hazardous liquid waste | [10] |
Disposal Decision Workflow
The following diagram illustrates the logical decision-making process for the proper disposal of this compound.
Experimental Protocols: Chemical Treatment Considerations
While professional incineration is the recommended disposal route, some general chemical treatment principles for aldehydes exist. However, these should only be performed by trained personnel after a thorough risk assessment and with the approval of your institution's EHS department.
-
Oxidation: There is potential for the oxidation of aldehydes to their corresponding carboxylic acids, which may be less toxic.[9] For example, formaldehyde can be oxidized with sodium hypochlorite.[5] However, this method is not broadly recommended for other aldehydes as it may produce more hazardous chlorinated byproducts.[5] Due to the lack of specific data for this compound, this method is not advised without further research and validation.
-
Neutralization: For some chemical wastes, neutralization to a pH of approximately 7 is a prerequisite for disposal.[9] However, this does not render this compound non-hazardous and does not permit its disposal down the drain.
Given the lack of validated laboratory-scale disposal protocols for this compound, chemical treatment by the generator is not recommended.
Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations, nor the specific policies of your institution. Always consult your institution's Environmental Health and Safety (EHS) office for guidance on chemical waste disposal.
References
- 1. Neutralizing the Aldehydes | SynapseWeb [synapseweb.clm.utexas.edu]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. epfl.ch [epfl.ch]
- 6. epa.gov [epa.gov]
- 7. 1-methyl-5-phenyl-1h-pyrazole-3-carbaldehyde compound | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. ptb.de [ptb.de]
- 10. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wku.edu [wku.edu]
Personal protective equipment for handling 1H-Pyrazole-3-carbaldehyde
Essential Safety and Handling Guide for 1H-Pyrazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS: 3920-50-1). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification
This compound is a solid substance that presents several hazards:
Personal Protective Equipment (PPE)
All personnel must use the following personal protective equipment when handling this compound.
| Equipment Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields. | Conforming to EN 166 (EU) or NIOSH (US) standards to protect against eye irritation.[4] |
| Hand Protection | Nitrile or rubber gloves. | Provides a barrier against skin contact and irritation. Gloves must be inspected before use.[1][4] |
| Respiratory Protection | N95 mask or a self-inhalation filter gas mask. | Necessary when airborne dust concentrations are high or if respiratory irritation occurs.[1][2] |
| Body Protection | Laboratory coat and/or impervious clothing. | To prevent skin exposure.[4][5] |
Operational and Disposal Plans
Follow these step-by-step procedures for the safe handling, storage, and disposal of this compound.
Step 1: Preparation and Handling
-
Ventilation : Always handle this chemical within a certified chemical fume hood or in a well-ventilated area to minimize inhalation exposure.[1][4]
-
Don PPE : Before handling, put on all required PPE as specified in the table above.
-
Avoid Contact : Take care to avoid direct contact with skin and eyes, and do not breathe in the dust.[1][2][4]
-
Safe Practices : Do not eat, drink, or smoke in the handling area.[2][5] Use non-sparking tools to prevent ignition.[4]
-
Hygiene : After handling, wash your hands and any exposed skin thoroughly.[5]
Step 2: Storage
-
Atmosphere : Store under an inert gas, such as nitrogen, to maintain stability.[1]
-
Temperature : Store in a cool, dry, and well-ventilated place at a temperature of 4°C or below.[1][5]
-
Incompatibilities : Isolate from strong oxidants, strong acids, and strong bases.[1]
-
Security : The storage area should be locked and accessible only to authorized personnel.[2][5]
Step 3: Emergency Procedures
-
Skin Contact : Immediately remove contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][5]
-
Eye Contact : Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][5]
-
Inhalation : Move the individual to fresh air. If breathing becomes difficult, administer oxygen and seek medical advice.[1][5]
-
Spills : Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material like sand or diatomite. Collect the material into a suitable, closed container for hazardous waste disposal.[1]
Step 4: Disposal
-
Waste Classification : this compound and any contaminated materials must be treated as hazardous waste.[1]
-
Containerization : Place waste into a suitable, sealed, and clearly labeled container for disposal.
-
Professional Disposal : Arrange for disposal through a licensed professional waste disposal service or an approved waste disposal plant. Methods may include incineration or chemical decomposition.[1][5]
-
Environmental Protection : Do not allow the chemical or its waste to enter drains or waterways, as it may be toxic to aquatic life.[1][4]
Visualized Workflow
The following diagram illustrates the logical flow for safely handling this compound from initial preparation through to final disposal.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
